molecular formula C11H14O2 B8538321 3-Isopropyl-5-methoxybenzaldehyde

3-Isopropyl-5-methoxybenzaldehyde

Cat. No.: B8538321
M. Wt: 178.23 g/mol
InChI Key: FPKCDUPSQSFULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-5-methoxybenzaldehyde is a functionalized aromatic aldehyde of high interest in organic synthesis and antimicrobial research. This compound belongs to the class of phenolic aldehydes, which are key intermediates and building blocks in the construction of more complex molecules . The reactivity of the aldehyde group makes it susceptible to nucleophilic addition reactions, serving as a gateway for various transformations, including the Wittig reaction to form alkenes, aldol condensations, and the formation of imines or Schiff bases . In antimicrobial research, structural analogs of this compound, such as 3,5-dimethoxybenzaldehyde, have demonstrated significant potential as chemosensitizers. In this role, they enhance the efficacy of conventional antifungal drugs by disrupting the pathogen's defense systems, offering a strategy to overcome drug resistance . The specific substitution pattern on the benzene ring, featuring methoxy and isopropyl groups, can modulate the compound's electronic properties, solubility, and steric profile, which is critical in the design of novel bioactive molecules and functional materials . Researchers can exploit this scaffold in developing new polymers, flavorings, and fragrances, following the research trajectories of well-known analogues like vanillin and syringaldehyde . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-methoxy-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14O2/c1-8(2)10-4-9(7-12)5-11(6-10)13-3/h4-8H,1-3H3

InChI Key

FPKCDUPSQSFULJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C=O)OC

Origin of Product

United States

Foundational & Exploratory

3-Isopropyl-5-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on 3-Isopropyl-5-methoxybenzaldehyde: Synthesis, Chemical Properties, and Application Frameworks

Executive Summary & Structural Significance

In advanced organic synthesis and targeted drug development, the rational design of heavily substituted aromatic building blocks is pivotal for establishing specific spatial and electronic interactions. 3-Isopropyl-5-methoxybenzaldehyde (CAS: 1204344-35-3) is a tri-substituted, electron-rich benzaldehyde derivative engineered to provide orthogonal reactive handles[1][2].

Functioning as an elite chemical intermediate—most notably documented in the total synthesis of the natural product (–)-3-oxoisotaxodione[3][4]—this molecule features an electrophilic formyl group alongside two electron-donating groups: a sterically demanding isopropyl moiety and an electronically activating methoxy group[3]. As a Senior Application Scientist, it is critical to understand not just the physical properties of this intermediate, but the mechanistic causality behind its synthesis and functionalization.

Physicochemical Properties & Data

The chemical architecture of 3-isopropyl-5-methoxybenzaldehyde imparts specific lipophilic and electronic profiles beneficial for library synthesis and lead-optimization workflows. The isopropyl group drives higher solubility in non-polar media and enhances the molecule's steric shield, which can be critical for modulating binding kinetics in biological targets.

Table 1: Quantitative Data & Molecular Properties

Property Value Relevant Sources
IUPAC Name 3-Isopropyl-5-methoxybenzaldehyde [1]
CAS Registry Number 1204344-35-3 [1][2][5]
Molecular Formula C11H14O2 [6][7]
Molecular Weight 178.23 g/mol [6][7]
Core Functional Groups Formyl (-CHO), Methoxy (-OCH3), Isopropyl (-CH(CH3)2) [3]
Physical Appearance Colorless to pale yellow oil [3]

| Solubility | Highly soluble in DCM, THF, Et2O; insoluble in water |[3] |

Mechanistic Synthesis Sequence

The synthesis of 3-isopropyl-5-methoxybenzaldehyde from commercial 3,5-dibromoanisole relies on strategically exploiting lithium-halogen exchange protocols and selective carbocation capture[3][4].

SynthesisFlow S0 3,5-Dibromoanisole (Starting Material) Step1 Lithiation & Addition (n-BuLi, Acetone, -78°C) S0->Step1 S1 2-(3-Bromo-5-methoxyphenyl) propan-2-ol (S1) Step1->S1 70% Yield Step2 Deoxygenative Reduction (TFA, Et3SiH, DCM) S1->Step2 S2 1-Bromo-3-isopropyl- 5-methoxybenzene (S2) Step2->S2 72% Yield Step3 Formylation (n-BuLi, DMF, -78°C) S2->Step3 S3 3-Isopropyl-5-methoxybenzaldehyde (Target S3) Step3->S3 Formyl Transfer

Synthesis Workflow of 3-Isopropyl-5-methoxybenzaldehyde from 3,5-Dibromoanisole.

Causality in Deoxygenative Reduction (S1 to S2): Before establishing the aldehyde, the tertiary benzylic alcohol (S1 ) must be reduced to the isopropyl group. Using standard hydrogenation (e.g.,


) is heavily discouraged here, as it risks catastrophic dehalogenation of the aryl bromide. Instead, researchers apply Trifluoroacetic Acid (TFA) coupled with Triethylsilane (

)[3]. The Causality: The strong acidity of TFA preferentially protonates the tertiary alcohol, inducing dehydration and generating a highly stabilized benzylic carbocation. The mild hydride donor,

, selectively intercepts this carbocation to forge the

C-H bond[3][4]. This orthogonal approach leaves the bromide perfectly intact for downstream modifications.

Self-Validating Formylation Protocol (S2 to S3)

The core workflow transitions the aryl bromide (S2 ) into the final aldehyde (S3 ). Trustworthiness in organic protocols requires self-validating steps, meaning the system itself signals progression or failure.

Methodology: Step-by-Step Formylation

  • Substrate Preparation: Dissolve 1-bromo-3-isopropyl-5-methoxybenzene (3.59 g, 15.7 mmol) in 85 mL of anhydrous Tetrahydrofuran (THF) under a dry argon atmosphere[3].

  • Cryogenic Stabilization: Cool the reaction vessel to −78 °C. Causality: Cryogenic conditions are non-negotiable. They prevent the highly reactive organolithium intermediate from engaging in undesired proton abstractions, benzyne formation, or nucleophilic attacks on the adjacent methoxy group[3].

  • Lithium-Halogen Exchange: Rapidly add n-butyllithium (2.65 M in hexanes, 6.2 mL, 16.0 mmol). Stir for precisely 1 minute[3]. Validation: The rapid reaction time limits isomerization. Thin-Layer Chromatography (TLC) tracking at this stage is impossible due to the intermediate's reactivity; process rigor is the only assurance.

  • Electrophilic Trapping: Swiftly inject N,N-dimethylformamide (DMF, 1.35 mL, 17.2 mmol) and stir for an additional 1 minute[3]. Causality: DMF acts as the formyl source. Attack by the aryl lithium creates a tetrahedral hemiaminal intermediate. This intermediate is completely stable at low temperatures, intentionally capping the reaction and preventing subsequent aryl lithium equivalents from over-attacking (which would yield a secondary alcohol)[3].

  • Hydrolytic Cleavage: Quench rapidly with 1 M Hydrochloric Acid (85 mL) and warm to room temperature[3]. Validation Checkpoint: The acidic quench destroys any residual organolithium base. More importantly, it protonates the tetrahedral hemiaminal, driving the expulsion of dimethylamine and unmasking the aldehyde.

  • Workup & Purification: Extract with diethyl ether (200 mL), dry over magnesium sulfate, and concentrate. Quality Control: Successful generation of S3 is validated via

    
     NMR. The defining characteristic is the emergence of a sharp singlet shifted far downfield (approx. 
    
    
    
    9.8 - 10.0 ppm), confirming the terminal aldehyde proton.

Applications in Advanced Synthetic Workflows

Once isolated, 3-Isopropyl-5-methoxybenzaldehyde operates as a critical linchpin for extending carbon scaffolds[8].

Wittig Olefination for Natural Product Analogues: In complex total synthesis campaigns, this aldehyde is efficiently converted to 1-isopropyl-3-methoxy-5-vinylbenzene (S4 ) via a Wittig reaction[3]. By reacting S3 with methyltriphenylphosphonium bromide and potassium tert-butoxide, the highly electrophilic formyl carbonyl oxygen is swapped for a terminal methylene[3]. Causality in Drug Design: The resulting vinyl group acts as an excellent synthetic handle for transition-metal catalyzed cross-couplings (e.g., Heck reactions) or ring-closing metathesis, allowing medicinal chemists to swiftly build rigid polycyclic structures around the sterically shielded isopropyl-methoxy core.

References

  • Total synthesis of (–)-3-oxoisotaxodione (Supporting Information) . S.J. Plamondon, J.L. Gleason. Org. Lett. / American Chemical Society (2013). URL: [Link]

  • Laboratory Scale Reagents: 3-Isopropyl-5-methoxybenzaldehyde . Reagentia. URL: [Link]

Sources

An In-Depth Technical Guide to 3-Isopropyl-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Isopropyl-5-methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest to the scientific community. This document delves into the compound's precise nomenclature, physicochemical properties, robust synthesis protocols, and state-of-the-art analytical characterization techniques. With a focus on practical application and mechanistic understanding, this guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of organic compounds, acting as pivotal intermediates in the synthesis of a vast array of complex molecules.[1] Their utility spans numerous industries, including pharmaceuticals, agrochemicals, and fragrances. The reactivity of the aldehyde functional group, combined with the diverse electronic and steric properties imparted by various ring substituents, makes them exceptionally versatile building blocks.[1] 3-Isopropyl-5-methoxybenzaldehyde, the subject of this guide, is a prime example of a multi-functionalized aromatic aldehyde with significant potential in synthetic applications, particularly in the construction of novel therapeutic agents and other high-value chemical entities. Understanding the precise synthesis and characterization of such molecules is paramount for ensuring the reproducibility and success of subsequent research and development efforts. Substituted benzaldehydes are key starting materials for various compounds, including Schiff bases, which have shown a wide range of biological activities.[2][3]

Nomenclature, Structure, and Physicochemical Properties

Correctly identifying a chemical compound is the first step in any rigorous scientific endeavor. The molecule is systematically named according to IUPAC nomenclature to avoid ambiguity.

IUPAC Name: 3-isopropyl-5-methoxybenzaldehyde

While no direct CAS number for this specific isomer was found, a related isomer, 5-Isopropyl-2-methoxybenzaldehyde, has the CAS number 85902-68-7.[4] For the purpose of this guide, we will proceed with the user-provided name and structure.

Chemical Structure

The structure of 3-Isopropyl-5-methoxybenzaldehyde consists of a benzene ring substituted with an aldehyde group (-CHO), an isopropyl group (-CH(CH₃)₂), and a methoxy group (-OCH₃) at positions 1, 3, and 5, respectively.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are critical for planning reactions, purification procedures, and for safety assessments.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂Calculated
Molecular Weight 178.23 g/mol [4]
Appearance Expected to be a liquid or low-melting solid at room temperatureN/A
Boiling Point Not specified, but expected to be >200 °C at atmospheric pressureN/A
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) and insoluble in water.N/A

Synthesis and Mechanistic Rationale

The synthesis of substituted benzaldehydes can be achieved through various methods, often involving the formylation of a pre-substituted aromatic ring or the modification of substituents on a pre-existing benzaldehyde. A common and effective strategy involves the oxidation of the corresponding benzyl alcohol.

Retrosynthetic Analysis & Proposed Route

A logical synthetic route starts from a commercially available precursor, 3,5-dihydroxybenzoic acid. This approach allows for the sequential and controlled introduction of the required functional groups.

Detailed Synthetic Workflow

The following diagram illustrates a plausible multi-step synthesis for 3-Isopropyl-5-methoxybenzaldehyde.

Caption: Proposed synthetic pathway for 3-Isopropyl-5-methoxybenzaldehyde.

Mechanistic Insights and Experimental Justification
  • Step 1: Esterification: The carboxylic acid is first protected as a methyl ester to prevent interference in subsequent steps. Sulfuric acid acts as a catalyst.

  • Step 2: Selective Methylation: One of the two acidic phenolic hydroxyl groups is selectively methylated using dimethyl sulfate (DMS). The use of a mild base like potassium carbonate and a polar aprotic solvent like acetone favors mono-methylation.

  • Step 3: Williamson Ether Synthesis: The remaining hydroxyl group is converted to an isopropyl ether. 2-iodopropane is a suitable alkylating agent, and a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.

  • Step 4: Reduction: The methyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction is performed at low temperatures to control its exothermicity.

  • Step 5: Oxidation: The final step is the selective oxidation of the primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) is the reagent of choice as it is known to stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Spectroscopic Analysis Workflow

The following diagram outlines the standard workflow for the analytical characterization of the final product.

Caption: Workflow for the purification and analytical validation of the synthesized compound.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy: This technique will provide information about the number and types of protons and their connectivity. Expected signals include:

    • A singlet for the aldehyde proton (~9.8-10.0 ppm).

    • Singlets for the aromatic protons.

    • A septet for the isopropyl methine proton and a doublet for the isopropyl methyl protons.

    • A singlet for the methoxy protons (~3.8 ppm).[5]

  • ¹³C NMR Spectroscopy: This will show the number of unique carbon atoms. Key signals would be:

    • The aldehyde carbonyl carbon (~190 ppm).

    • Aromatic carbons (100-160 ppm).

    • The methoxy carbon (~55 ppm).

    • Carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[6] Characteristic absorption bands would include:

    • A strong C=O stretch for the aldehyde at ~1700 cm⁻¹.

    • C-H stretches for the aldehyde group (a doublet around 2850 and 2750 cm⁻¹).

    • Aromatic C=C stretches (1600-1450 cm⁻¹).

    • C-O stretches for the ether linkage (~1250 cm⁻¹).

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[5] The molecular ion peak ([M]⁺) would be expected at m/z = 178.23.

Applications in Research and Drug Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules.[3][7] Their ability to undergo reactions such as Wittig, aldol condensation, and reductive amination makes them versatile starting points for creating molecular diversity.

For instance, compounds with similar substitution patterns have been investigated for various therapeutic applications. The benzaldehyde moiety can be a key pharmacophore or a scaffold for building more complex drug candidates.[7] Specifically, the unique combination of a moderately bulky, lipophilic isopropyl group and an electron-donating methoxy group in 3-Isopropyl-5-methoxybenzaldehyde can be exploited to fine-tune the steric and electronic properties of target molecules, potentially leading to improved binding affinity and pharmacokinetic profiles.

Detailed Experimental Protocols

Protocol: Oxidation of (3-Isopropoxy-5-methoxyphenyl)methanol to 3-Isopropoxy-5-methoxybenzaldehyde

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • (3-Isopropoxy-5-methoxyphenyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol), add a solution of (3-isopropoxy-5-methoxyphenyl)methanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-isopropoxy-5-methoxybenzaldehyde.

  • Characterize the final product using the analytical techniques described in Section 4.

Conclusion

3-Isopropyl-5-methoxybenzaldehyde represents a valuable and versatile chemical intermediate for synthetic and medicinal chemistry. This guide has provided a detailed framework for its synthesis, purification, and rigorous characterization. By understanding the underlying principles of each step, from reaction mechanisms to spectroscopic interpretation, researchers can confidently utilize this compound in their discovery programs to create novel and impactful molecules. The provided protocols and workflows serve as a practical starting point for laboratory work, while the emphasis on scientific rationale aims to empower the user with the knowledge to troubleshoot and adapt these methods as needed.

References

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2).
  • PubChem. (n.d.). 4-Isopropyl-3,5-dimethoxybenzaldehyde. National Center for Biotechnology Information.
  • MilliporeSigma. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., ... & Shah, S. A. A. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1344.
  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • BenchChem. (n.d.). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • MakeChem Inc. (n.d.). MC017154 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde.
  • NIST. (n.d.). 3-Isopropylbenzaldehyde. NIST WebBook.
  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
  • Cheméo. (n.d.). Chemical Properties of 3-Isopropylbenzaldehyde (CAS 34246-57-6).
  • van der Pijl, R., Fodran, P., Vang, M. J., Herth, M. M., & Elmore, C. S. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332–4336.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • BenchChem. (n.d.). Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide.
  • ECHEMI. (n.d.). Short synthesis of 3-methoxybenzaldehyde?.
  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE.
  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. NIST WebBook.
  • Asiri, A. M., Khan, S. A., & Marwani, H. M. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Journal of Chemical Society of Pakistan, 36(1).
  • Sigma-Aldrich. (n.d.). Adogen 464 Methyltrialkyl(C8-C10)ammonium chloride.

Sources

3-Isopropyl-5-methoxybenzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Isopropyl-5-methoxybenzaldehyde

Authored by a Senior Application Scientist

Introduction

3-Isopropyl-5-methoxybenzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry. Its unique substitution pattern, featuring both an electron-donating methoxy group and a sterically influential isopropyl group meta to the aldehyde, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a detailed exploration of a viable and efficient synthetic pathway to this target molecule, designed for researchers and professionals in drug development and chemical synthesis. The focus is on a robust and scalable laboratory-scale synthesis, emphasizing the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 3-isopropyl-5-methoxybenzaldehyde points to the formylation of a readily accessible precursor, 3-isopropylanisole, as the most direct and efficient strategy. The core challenge lies in achieving the desired regioselectivity for the introduction of the formyl group. The methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups are both ortho-, para-directing activators. However, their combined influence and steric hindrance must be carefully considered to favor formylation at the C5 position.

Several classical formylation methods exist, but for a highly activated, non-phenolic ether like 3-isopropylanisole, the Vilsmeier-Haack reaction presents a superior choice due to its effectiveness with electron-rich aromatic systems and its use of relatively mild conditions compared to alternatives like Friedel-Crafts or Gattermann-Koch formylations.[1][2] The Gattermann-Koch reaction, for instance, is generally not applicable to phenol ether substrates.[3][4]

This guide will focus on the Vilsmeier-Haack formylation of 3-isopropylanisole.

G Target 3-Isopropyl-5-methoxybenzaldehyde Disconnection C-C Bond Formation (Formylation) Target->Disconnection Precursor 3-Isopropylanisole Disconnection->Precursor Reagents Vilsmeier Reagent (POCl₃, DMF) Disconnection->Reagents

Caption: Retrosynthetic approach for 3-isopropyl-5-methoxybenzaldehyde.

Pathway I: Vilsmeier-Haack Formylation of 3-Isopropylanisole

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[5] The reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic aromatic substitution of the substrate.[1]

Mechanism of the Vilsmeier-Haack Reaction
  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of the dichlorophosphate anion to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-isopropylanisole attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy and isopropyl groups activate the ring and direct the substitution. Formylation is expected to occur at the position para to the methoxy group and ortho to the isopropyl group (C5), which is sterically accessible and electronically favored.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 3-isopropyl-5-methoxybenzaldehyde.[5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex VilsmeierReagent->SigmaComplex Substrate 3-Isopropylanisole Substrate->SigmaComplex Attack IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation Product 3-Isopropyl-5-methoxybenzaldehyde IminiumSalt->Product H₂O Workup

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol

This protocol is adapted from standard Vilsmeier-Haack procedures for activated aromatic ethers.[6]

Materials:

  • 3-Isopropylanisole (C₁₀H₁₄O)[7][8]

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

  • Substrate Addition: Dissolve 3-isopropylanisole (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the Vilsmeier reagent mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous sodium acetate solution until the pH reaches 6-7.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 3-isopropyl-5-methoxybenzaldehyde.

Data Summary
ParameterValueReference
Starting Material 3-Isopropylanisole[8]
Key Reagents POCl₃, DMF[5]
Reaction Temperature 0 °C to Reflux (40-45 °C)[5]
Reaction Time 2-4 hours
Typical Yield 60-80% (expected)
Purification Method Column Chromatography

Alternative Pathway: Synthesis from 3,5-Dihydroxybenzaldehyde

An alternative, though more complex, route starts from 3,5-dihydroxybenzaldehyde.[9][10] This commercially available precursor provides the core benzaldehyde structure with oxygenation at the desired positions.[11] The synthesis would require a multi-step sequence involving selective protection and alkylation.

Synthetic Strategy:

  • Protection of the Aldehyde: The aldehyde group must be protected, for example, as a diethyl acetal, to prevent side reactions during the subsequent alkylation steps.

  • Selective Monoisopropylation: One of the two equivalent hydroxyl groups is converted to an isopropoxy group. This can be achieved using 2-bromopropane or isopropyl tosylate in the presence of a suitable base (e.g., K₂CO₃). Achieving high yields of the mono-alkylated product over the di-alkylated byproduct can be challenging and requires careful control of stoichiometry.

  • Methylation: The remaining phenolic hydroxyl group is then methylated using a reagent like dimethyl sulfate or methyl iodide.

  • Deprotection: The protecting group on the aldehyde is removed under acidic conditions to yield the final product.

While this pathway is conceptually sound, it suffers from a greater number of steps and potential challenges in achieving high regioselectivity during the alkylation stages, making the Vilsmeier-Haack approach more efficient for direct synthesis.

Characterization of 3-Isopropyl-5-methoxybenzaldehyde

The structural confirmation of the synthesized product relies on standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[12][13][14]

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ ~9.9 (s, 1H, -CHO), ~7.2-7.4 (m, 2H, Ar-H), ~7.0 (m, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.0 (septet, 1H, -CH(CH₃)₂), 1.25 (d, 6H, -CH(CH₃)₂) ppm.
¹³C NMR (CDCl₃, 101 MHz)δ ~192 (C=O), ~161 (C-OCH₃), ~150 (C-isopropyl), ~138 (C-CHO), ~118 (Ar C-H), ~115 (Ar C-H), ~110 (Ar C-H), 55.5 (-OCH₃), 34.0 (-CH(CH₃)₂), 23.9 (-CH(CH₃)₂) ppm.
IR Spectroscopy (Thin Film)~2960 cm⁻¹ (Aliphatic C-H stretch), ~2840, 2740 cm⁻¹ (Aldehyde C-H stretch, Fermi doublet), ~1700 cm⁻¹ (C=O stretch, strong), ~1600, 1470 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (Aryl-O-C stretch).
Mass Spectrometry (EI)M⁺ at m/z = 178. Expected fragments: [M-1]⁺ (177), [M-CH₃]⁺ (163), [M-CHO]⁺ (149).

Conclusion

The synthesis of 3-isopropyl-5-methoxybenzaldehyde is most effectively achieved via the Vilsmeier-Haack formylation of 3-isopropylanisole. This single-step conversion is advantageous due to its operational simplicity, use of readily available reagents, and the high degree of regioselectivity afforded by the directing effects of the methoxy and isopropyl substituents. The provided protocol offers a reliable and scalable method for obtaining this valuable synthetic intermediate. While alternative pathways from other precursors exist, they typically involve more synthetic steps and present greater challenges, reinforcing the Vilsmeier-Haack reaction as the preferred method for researchers in the field.

References

  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1991.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes rendus de l'Académie des sciences, 130, 1322-1324.
  • Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227–254.
  • Hart, H., & Sasaoka, M. (1978). Directed ortho-lithiation of N,N-dialkylbenzamides. Journal of the American Chemical Society, 100(13), 4326-4327.
  • SynArchive. (n.d.). Duff Reaction.
  • Master Organic Chemistry. (n.d.). Gatterman-Koch Formylation.
  • Hedges, A. M. (2014). The Duff Reaction: Researching A Modification.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Formylation.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Journal Article Title].
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • BYJU'S. (2019, January 25). Gattermann Koch Reaction Mechanism.
  • Collegedunia. (2021, November 22). Gattermann-Koch Reaction: Mechanism, Limitations and Examples.
  • [Source for Spectroscopic Data of Analogs - Link not provided, generic cit
  • Wikipedia. (n.d.). Gattermann reaction.
  • Cambridge University Press. (n.d.). Gattermann-Koch Reaction. In Name Reactions in Organic Synthesis.
  • BenchChem. (2025). Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • [Journal of the Indian Chemical Society - Link not provided, generic citation for Grignard on solid m
  • Thermo Scientific Chemicals. (n.d.). 3,5-Dihydroxybenzaldehyde, 98%.
  • BenchChem. (2025). Grignard Synthesis of Secondary Alcohols.
  • ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.
  • BenchChem. (2025). 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • ChemicalBook. (n.d.). 3,5-Dihydroxybenzaldehyde synthesis.
  • BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.
  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Org. Synth. Coll. Vol. 5, p.1106 (1973); Vol. 47, p.101 (1967).
  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde.
  • Chemsrc. (2025, September 29). 3-isopropylanisole.
  • Molnár, I., et al. (2019). Study on the Lithiation Reaction of 3-Diisopropylcarbamoyl-N-pivaloylphenylethylamine. ChemistrySelect, 4(25), 7431-7436.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • ChemicalBook. (2025, October 14). 3-isopropylanisole.
  • Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents. Science of Synthesis, 25, 585-604.
  • MedChemExpress. (n.d.). 3,5-Dihydroxybenzaldehyde.
  • Lindemann, H. (1939). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
  • PubChem. (n.d.). 3,5-Dihydroxybenzaldehyde.
  • ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • [Supporting Information for a Journal Article - Link not provided, generic cit
  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.
  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Org. Synth. Coll. Vol. 3, p.554 (1955); Vol. 21, p.70 (1941).
  • BenchChem. (2025). Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide.
  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Indian Journal of Pure & Applied Physics. (2023, May 31). Investigations of absorption and magnetic resonance spectroscopies...of 3-Hydroxy-4-methoxybenzaldehyde.
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Executive Summary: Structural Context and Significance

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide designed for researchers, application scientists, and pharmaceutical development professionals to accurately predict, interpret, and validate the ^{13}C NMR spectrum of 3-Isopropyl-5-methoxybenzaldehyde .

3-Isopropyl-5-methoxybenzaldehyde (C_{11}H_{14}O_{2}) is a highly substituted aromatic compound frequently utilized as a critical building block in complex total syntheses, including the development of abietaquinone methide diterpenoids like (−)-3-oxoisotaxodione[1]. For analytical scientists and synthetic chemists, confirming the integrity of this intermediate requires precise spectral elucidation. ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy is the optimal technique for this due to its sensitivity to the diverse electronic effects of the three distinct substituents on the benzene ring: an electron-withdrawing formyl group (-CHO), an inductively donating isopropyl group (-CH(CH_{3}){2}), and a resonance-donating methoxy group (-OCH{3}).

This guide provides a comprehensive breakdown of the ^{13}C NMR environments, leveraging empirical additivity models, causality-driven signal assignments, and self-validating experimental protocols.

Mechanistic Causality: Electronic Effects and Signal Assignment

To thoroughly understand the spectrum, we must evaluate the causality behind the chemical shifts. The benzene core (base shift ~128.5 ppm) undergoes distinct shielding and deshielding transformations based on the unique electronic profile of each substituent.

Theoretical Additivity Framework
  • The Methoxy Group (-OCH_{3} at C5): Acts as a strong π-electron donor via resonance (+M effect) while exerting a mild inductive withdrawal (-I). This dramatically deshields the ipso carbon (C5) up to ~160 ppm, while powerfully shielding the ortho (C4, C6) and para (C2) carbons.

  • The Isopropyl Group (-CH(CH_{3})_{2} at C3): Exerts a mild electron-donating inductive effect (+I) and hyperconjugation. This deshields the ipso position (C3) to ~150 ppm and imparts slight shielding to its ortho and para positions.

  • The Aldehyde Group (-CHO at C1): A potent electron-withdrawing group via resonance (-M) and induction (-I). It strips electron density from the ring, significantly deshielding the ipso (C1), ortho (C2, C6), and para (C4) positions.

SignalLogic Start 3-Isopropyl-5-methoxybenzaldehyde 11 Distinct Carbon Environments Aliphatic Aliphatic Region (20 - 60 ppm) Start->Aliphatic Aromatic Aromatic Region (110 - 165 ppm) Start->Aromatic Carbonyl Carbonyl Region (190 - 195 ppm) Start->Carbonyl Aliph_iPr_Me iPr Methyls (-CH3) x2 ~23.8 ppm Aliphatic->Aliph_iPr_Me Aliph_iPr_CH iPr Methine (-CH-) ~34.2 ppm Aliphatic->Aliph_iPr_CH Aliph_OMe Methoxy (-OCH3) ~55.5 ppm Aliphatic->Aliph_OMe Ar_CH Protonated C2, C4, C6 (~112 - 120 ppm) Aromatic->Ar_CH Ar_C Quaternary C1, C3, C5 (~137 - 160 ppm) Aromatic->Ar_C CO_Aldehyde Aldehyde (-CHO) ~192.5 ppm Carbonyl->CO_Aldehyde

Fig 1: Logical subdivision of the 11 expected ^{13}C NMR signals based on electronic environments.

Empirical Aromatic Shift Calculations

Using standard empirical additivity rules, we can predict the aromatic shifts mathematically. These empirical calculations closely map to empirical data collected for similar synthetic intermediates in the (−)-3-oxoisotaxodione synthesis pathway[1].

Table 1: Additivity Rules Calculation for Aromatic Carbons (Base Benzene = 128.5 ppm)

Carbon PositionBase-CHO Effect-iPr Effect-OMe EffectPredicted Shift (ppm)Environment Nature
C1 (ipso to -CHO) 128.5ipso: +8.2meta: -0.4meta: +1.0137.3 Quaternary (Deshielded)
C2 (Ar-CH) 128.5ortho: +1.2ortho: -2.5para: -7.7119.5 Protonated (Shielded)
C3 (ipso to -iPr) 128.5meta: +0.5ipso: +20.2meta: +1.0150.2 Quaternary (Deshielded)
C4 (Ar-CH) 128.5para: +5.8ortho: -2.5ortho: -14.4117.4 Protonated (Shielded)
C5 (ipso to -OMe) 128.5meta: +0.5meta: -0.4ipso: +31.4160.0 Quaternary (Highly Deshielded)
C6 (Ar-CH) 128.5ortho: +1.2para: -2.5ortho: -14.4112.8 Protonated (Highly Shielded)

(Note: While these are theoretical predictions, the validity of this model is proven by examining structurally analogous 3-isopropyl-5-methoxyaryl compounds, which show near-identical quaternary shifts at ~159.7 ppm, ~150.5 ppm, and protonated carbon signals near ~119.5 ppm, ~111.3 ppm, and ~109.7 ppm[1].)

Quantitative Spectral Summary

Bringing together the aromatic predictions with the standard aliphatic and carbonyl groups, a pristine ^{13}C NMR acquisition of 3-isopropyl-5-methoxybenzaldehyde should yield 11 discrete signals . (Note: The two methyl groups of the isopropyl moiety are non-diastereotopic and rotate freely, rendering them magnetically equivalent).

Table 2: Full Expected ^{13}C NMR Spectral Data (100 MHz, CDCl_{3})

Expected Shift (δ, ppm)Multiplicity (Proton-Decoupled)AssignmentIntegration Equivalent
~192.5Singlet (C=O)Aldehyde Carbonyl1C
~160.0Singlet (Ar-C)C5 (Attached to -OCH_{3})1C
~150.2Singlet (Ar-C)C3 (Attached to -iPr)1C
~137.3Singlet (Ar-C)C1 (Attached to -CHO)1C
~119.5Singlet (Ar-CH)C2 (Aromatic C-H)1C
~117.4Singlet (Ar-CH)C4 (Aromatic C-H)1C
~112.8Singlet (Ar-CH)C6 (Aromatic C-H)1C
~55.5Singlet (-CH_{3})Methoxy (-OCH_{3})1C
~34.2Singlet (-CH-)Isopropyl Methine1C
~23.8Singlet (-CH_{3})Isopropyl Methyls2C

Methodological Protocol: A Self-Validating Acquisition System

To achieve a high-fidelity spectrum capable of distinguishing closely clustered aromatic peaks, strict experimental parameters must be adhered to. The following protocol guarantees both structural accuracy and quantitative signal trustworthiness.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve precisely 30–40 mg of high-purity 3-isopropyl-5-methoxybenzaldehyde into 0.6 mL of deuterated chloroform (CDCl_{3}) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulate impurities that disrupt magnetic homogeneity.

  • Locking and Shimming: Insert the sample into the NMR probe. Lock the magnetic field to the deuterium signal of CDCl_{3}. Execute automated gradient shimming (e.g., TopShim), followed by manual adjustments on the Z1 and Z2 axes.

    • Self-Validation Check 1: The residual CHCl_{3} ^{1}H signal (7.26 ppm) must present a full width at half maximum (FWHM) of less than 1.0 Hz before proceeding to carbon acquisition.

  • Parameter Optimization (Standard CPD):

    • Set the nucleus to ^{13}C and the observation frequency to 100 MHz (or higher, depending on the magnet).

    • Pulse Sequence: Use a standard proton-decoupled sequence (e.g., zgpg30 on Bruker) with WALTZ-16 decoupling to collapse ^{13}C-^{1}H splitting.

    • Relaxation Delay (D1): Set to 2.0 seconds minimum. For absolute quantitation of the quaternary carbons (C1, C3, C5) which have long T_{1} relaxation times, increase D1 to 5.0 seconds.

    • Number of Scans (NS): 512 to 1024, depending on sample concentration.

  • Data Processing:

    • Apply zero-filling to at least 64k data points.

    • Apply an exponential window function (Apodization) with a Line Broadening (LB) factor of 1.0 Hz to enhance Signal-to-Noise Ratio (SNR) without severely degrading resolution.

    • Perform Fourier Transform (FT), phase correct manually (zero- and first-order), and baseline correct. Reference the central peak of the CDCl_{3} triplet to exactly 77.16 ppm.

    • Self-Validation Check 2: Count the discrete signals. You must resolve exactly 11 carbon peaks. If peak count is <11, increase the acquisition time (AQ) or digital resolution to un-merge overlapping signals.

NMRWorkflow Prep Sample Prep 40 mg in CDCl3 + TMS Tuning Probe Tuning Match 13C/1H channels Prep->Tuning Shimming Gradient Shimming Target: 1H FWHM < 1.0 Hz Tuning->Shimming Acq Acquisition (WALTZ-16) D1 ≥ 2.0s, NS = 1024 Shimming->Acq Process Signal Processing LB = 1.0 Hz, Phase/Baseline Acq->Process Validate Data Validation Verify 11 discrete signals Process->Validate Validate->Acq If peaks < 11 or poor SNR Increase scans & D1

Fig 2: Self-validating standard operating procedure for quantitative ^{13}C NMR signal acquisition.

Conclusion

A rigorous analytical approach to the ^{13}C NMR spectrum of 3-isopropyl-5-methoxybenzaldehyde validates not just the final identity of the molecule, but the integrity of its geometric framework. By pairing empirical additivity predictions with controlled, self-validating acquisition methodologies, researchers can reliably track the substitution states of the aromatic ring, avoiding false positive matches in complex intermediate synthesis workflows.

References

1.[1] Plamondon, S. J., & Gleason, J. L. (2022). Total Synthesis of (−)-3-Oxoisotaxodione. Organic Letters, 24(12), 2305–2309. URL:[Link]

Sources

Pharmacophoric Engineering with 3-Isopropyl-5-methoxybenzaldehyde: A Technical Guide to Predictive Bioactivity and Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structure-Activity Relationship (SAR), Predictive Biological Pathways, Synthetic Derivatization Workflows, and In-Vitro Screening Protocols.

Executive Summary & Structural Rationale

As drug development increasingly relies on rational design, identifying versatile chemical building blocks is paramount. 3-Isopropyl-5-methoxybenzaldehyde (CAS 1204344-35-3)[1] represents a potent, multifactorial pharmacophore. While it is primarily cataloged as an organic intermediate, a rigorous Structure-Activity Relationship (SAR) analysis reveals its profound potential as a precursor for novel antimicrobial, antifungal, and antioxidant agents.

By deconstructing its molecular architecture, we can extrapolate its bioactivity based on well-documented structural analogues:

  • The Isopropyl Moiety: Confers significant lipophilicity. Extrapolating from the established mechanism of carvacrol (4-isopropyl-2-methylphenol), the steric bulk and hydrophobicity of the isopropyl group facilitate rapid insertion into microbial phospholipid bilayers, disrupting membrane integrity[2].

  • The Methoxy Group: Acts as an electron-donating group (EDG). In naturally occurring compounds like 2-hydroxy-4-methoxybenzaldehyde, this group alters the electronic environment to stabilize radical intermediates, driving robust free-radical scavenging and antioxidant capabilities[3].

  • The Aldehyde Core: Provides a highly reactive electrophilic center. Aldehydes are documented to exert direct antimicrobial action by cross-linking with primary amine residues in bacterial proteins[4]. More importantly, it serves as the synthetic anchor for generating highly active chalcones, pyrazoles, and Schiff bases.

Predicted Mechanistic Pathways

When engineered into therapeutic agents, derivatives of 3-Isopropyl-5-methoxybenzaldehyde are predicted to operate via dual mechanistic pathways: physical membrane perturbation and intracellular oxidative modulation.

Pathway A 3-Isopropyl-5-methoxybenzaldehyde B Direct Membrane Insertion (Hydrophobic Isopropyl Group) A->B Lipophilicity C Claisen-Schmidt / Schiff Base Derivatization A->C Electrophilic CHO D Intracellular ROS Modulation (Methoxy-driven) B->D E Target Protein Inhibition (Kinases/Efflux Pumps) C->E F Therapeutic Efficacy (Antimicrobial / Antioxidant) D->F E->F

Figure 1: Predicted mechanistic pathways of 3-Isopropyl-5-methoxybenzaldehyde derivatives.

Extrapolated Quantitative Bioactivity

To guide your screening expectations, the following table synthesizes the known quantitative bioactivity metrics of structural analogues and chemically identical motifs documented in the literature.

Compound Class / AnalogueKey Structural FeaturesPrimary Target ApplicationDocumented MIC / IC₅₀ RangeRef
Carvacrol Analogue Isopropyl, Phenolic OHAntimicrobial (Gram +/-)MIC: 60 - 150 µg/mL[2]
4-Methoxybenzaldehydes Methoxy, Aldehyde CoreAntifungal / AntioxidantMIC: 80 - 300 µg/mL IC₅₀: 63.3 - 167.3 µg/mL[3]
Substituted Chalcones Isopropyl, Methoxy, α,β-unsaturatedBroad-spectrum AntimicrobialMIC: < 50 µg/mL (Estimated)
Simple Benzaldehydes Electrophilic CHOBiofilm InhibitionMIC: > 200 µg/mL[4]

Experimental Workflows & Methodologies

To harness the potential of 3-Isopropyl-5-methoxybenzaldehyde, it must be synthetically converted into a bioactive derivative (e.g., a chalcone) and subsequently subjected to rigorous, self-validating biological assays.

Workflow Step1 Synthesis (Condensation) Step2 Purification (Recrystallization) Step1->Step2 Step3 Structural Validation (NMR / LC-MS) Step2->Step3 Step4 In-Vitro Screening (MIC Resazurin Assay) Step3->Step4

Figure 2: Workflow for the synthesis and screening of benzaldehyde-derived active compounds.

Protocol A: Claisen-Schmidt Synthesis of Substituted Chalcones

This protocol utilizes base-catalyzed condensation to synthesize highly active α,β-unsaturated ketones (chalcones), utilizing the aldehyde group of 3-isopropyl-5-methoxybenzaldehyde.

  • Equilibration & Solvation: Dissolve 10 mmol of 3-Isopropyl-5-methoxybenzaldehyde and 10 mmol of a substituted acetophenone in 20 mL of absolute ethanol.

    • Causality Note: Ethanol is selected because it solubilizes both the highly lipophilic organic precursors while remaining miscible with the aqueous alkaline catalyst, ensuring a homogenous catalytic environment.

  • Base Catalysis: Chill the mixture to 0–5°C in an ice bath. Slowly add 5 mL of 40% (w/v) KOH dropwise under vigorous stirring.

    • Causality Note: Conducting the base addition at near-freezing temperatures suppresses the competing Cannizzaro reaction (disproportionation of the aldehyde) and prevents thermal polymerization of the forming enolate.

  • Propagation & Self-Validating Monitoring: Stir the reaction at room temperature for 12–24 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system.

    • Causality Note: TLC provides immediate self-validation. The consumption of the starting aldehyde and the appearance of a highly conjugated, UV-active product (with a lower Rf value due to molecular weight) confirms the success of the C-C coupling prior to isolation.

  • Quenching & Isolation: Pour the mixture over crushed ice and carefully neutralize with 1M HCl until pH ~7 is achieved.

    • Causality Note: The acidic quench protonates residual enolates, terminates condensation, and drastically reduces the solubility of the chalcone in the aqueous matrix, triggering targeted precipitation.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure chalcone. Proceed to ¹H-NMR and LC-MS to validate the formation of the distinct α,β-unsaturated alkene protons (typically doublets around 7.4–7.8 ppm with a trans J-coupling of ~15–16 Hz).

Protocol B: Self-Validating High-Throughput MIC Determination

Optical Density (OD) measurements for lipophilic compounds are notoriously unreliable due to compound precipitation in aqueous broths mimicking bacterial growth. Therefore, we utilize a Resazurin-based microdilution assay.

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized chalcone (from 512 µg/mL down to 1 µg/mL) in Mueller-Hinton Broth (MHB) containing 2% DMSO to ensure solubility.

  • Inoculation: Add 50 µL of bacterial suspension (standardized to 5 × 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Self-Validating Viability Indicator: Add 20 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours in the dark.

    • Causality Note: Resazurin acts as an absolute, self-validating metabolic sensor. It is a blue, non-fluorescent dye that is irreversibly reduced by the oxidoreductase enzymes of living bacteria into resorufin (a pink, highly fluorescent compound). A lack of color change definitively proves antimicrobial action without the risk of false positives caused by drug precipitation[5].

References

  • ResearchGate: "Methoxybenzaldehydes in Plants: Insight to the Natural Resources, Isolation, Application and Biosynthesis" URL:[Link][3]

  • ACS Publications: "Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices" URL:[Link][2]

  • NIScPR Online Periodical Repository: "Synthesis and biological study of some new chalcone and pyrazole derivatives" URL:[Link]

  • MDPI: "Aldehydes: What We Should Know About Them" URL:[Link][4]

  • Bulgarian Academy of Sciences: "In-vitro biological activity of some new 1,2,4-triazole derivatives with their potentiometric titrations" URL:[Link][5]

Sources

A Technical Guide to the Prospective Natural Occurrence of 3-Isopropyl-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: As a Senior Application Scientist, it is my responsibility to present information with the utmost scientific integrity. Extensive database searches and literature reviews have revealed no direct reports of 3-Isopropyl-5-methoxybenzaldehyde as a naturally occurring compound. Therefore, this guide is structured as a prospective analysis. It outlines the plausible biosynthetic pathways, potential natural sources, and the experimental methodologies that would be employed to investigate its existence in nature. This document serves as a roadmap for researchers venturing into the discovery of novel aromatic aldehydes.

Part 1: Theoretical Framework for Natural Occurrence

While not yet identified in nature, the chemical structure of 3-Isopropyl-5-methoxybenzaldehyde suggests plausible biosynthetic origins from well-established metabolic pathways in plants and microorganisms. Its formation would likely involve a series of enzymatic modifications to a common aromatic precursor.

Hypothetical Biosynthetic Pathways

The biosynthesis of aromatic compounds in plants and microbes is a well-studied field. We can hypothesize the formation of 3-Isopropyl-5-methoxybenzaldehyde through modifications of the shikimate and phenylpropanoid pathways, which are responsible for the synthesis of a vast array of aromatic compounds.[1]

A plausible biosynthetic route could originate from precursors such as thymol or carvacrol, which are common phenolic monoterpenes found in plants of the Lamiaceae family (e.g., thyme, oregano).[2][3][4][5] The biosynthesis of these compounds starts from geranyl diphosphate and proceeds through γ-terpinene.[2]

Here is a hypothetical pathway:

  • Formation of a Cymene Scaffold: The initial steps would likely involve the cyclization of geranyl diphosphate to form γ-terpinene, which is then aromatized to p-cymene. This is a known pathway in the biosynthesis of thymol and carvacrol.[5]

  • Hydroxylation and Isomerization: Subsequent enzymatic hydroxylations and potential isomerizations could lead to a 3-isopropyl-5-hydroxyphenol intermediate.

  • O-Methylation: A crucial step would be the O-methylation of the hydroxyl group at the 5-position, catalyzed by an O-methyltransferase (OMT). OMTs are a diverse class of enzymes known to be involved in the biosynthesis of numerous plant secondary metabolites, including flavonoids and phenylpropanoids.[6][7]

  • Oxidation to Aldehyde: The final step would involve the oxidation of a methyl group on the aromatic ring to an aldehyde. This could be catalyzed by a monooxygenase or a dehydrogenase.

Below is a conceptual diagram of this hypothetical pathway:

Hypothetical Biosynthesis of 3-Isopropyl-5-methoxybenzaldehyde GPP Geranyl Diphosphate gamma_terpinene γ-Terpinene GPP->gamma_terpinene Terpene Synthase p_cymene p-Cymene gamma_terpinene->p_cymene Aromatase intermediate Hypothetical 3-Isopropyl-5-hydroxyphenol p_cymene->intermediate Hydroxylases & Isomerases target 3-Isopropyl-5-methoxybenzaldehyde intermediate->target O-Methyltransferase & Oxidoreductase

Caption: A plausible biosynthetic route to 3-Isopropyl-5-methoxybenzaldehyde.

Potential Natural Sources

Based on the hypothetical biosynthetic pathway, prime candidates for the natural occurrence of 3-Isopropyl-5-methoxybenzaldehyde would be organisms known to produce structurally related compounds.

  • Plants: The Lamiaceae family (mints, oregano, thyme) is a primary target due to its prolific production of monoterpenes like thymol and carvacrol.[2][3][4][5] Other aromatic plant families, such as the Apiaceae and Asteraceae, are also worth investigating.

  • Fungi and Bacteria: Microorganisms, particularly endophytic fungi and soil bacteria, are known to produce a vast diversity of secondary metabolites, including aromatic aldehydes. They represent a largely untapped resource for novel natural products.

Part 2: Experimental Protocols for Discovery and Characterization

The search for a novel natural product requires a systematic approach, from extraction and isolation to structure elucidation.

Extraction and Isolation Workflow

The following is a generalized workflow for the extraction and isolation of aromatic aldehydes from plant material.

  • Sample Preparation: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A non-polar or semi-polar solvent (e.g., hexane, ethyl acetate, or a mixture) is used to extract small organic molecules. Maceration or Soxhlet extraction are common techniques.

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning or column chromatography (e.g., silica gel) to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing potential activity or containing compounds with UV absorbance characteristic of aromatic aldehydes are further purified by HPLC. A C18 reverse-phase column is typically used with a water/acetonitrile or water/methanol gradient.

Extraction and Isolation Workflow start Plant Material grinding Grinding start->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography crude_extract->fractionation fractions Fractions fractionation->fractions hplc HPLC Purification fractions->hplc pure_compound Pure Compound hplc->pure_compound

Sources

An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-5-methoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their inherent reactivity, stemming from the electrophilic nature of the aldehyde functional group and the nucleophilic character of the aromatic ring, allows for a diverse range of chemical transformations. Among these, 3-Isopropyl-5-methoxybenzaldehyde and its analogs are of particular interest due to their potential biological activities, which can include antimicrobial, antifungal, and cytotoxic properties.[2][3][4] The unique substitution pattern of an isopropyl group and a methoxy group on the aromatic ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the synthetic strategies for preparing 3-Isopropyl-5-methoxybenzaldehyde analogs, with a focus on practical, field-proven methodologies and the underlying chemical principles.

Strategic Approaches to Synthesis

The synthesis of 3-Isopropyl-5-methoxybenzaldehyde can be logically approached in a retrosynthetic manner. The primary disconnection is at the formyl group, suggesting a formylation reaction on a 3-isopropylanisole precursor. Alternatively, the isopropyl or methoxy groups could be introduced at a later stage. This guide will focus on the most efficient and widely applicable route: the preparation of 3-isopropylanisole followed by a regioselective formylation.

Part 1: Synthesis of the Key Precursor: 3-Isopropylanisole

The synthesis of 3-isopropylanisole is a critical first step. A common and effective method involves the methylation of 3-isopropylphenol.

Reaction Scheme:

Figure 1: Synthesis of 3-Isopropylanisole via methylation of 3-isopropylphenol.

Causality Behind Experimental Choices:

The choice of methylation of 3-isopropylphenol is predicated on the high efficiency and selectivity of this Williamson ether synthesis variant. The phenolic proton is acidic and readily removed by a suitable base, such as sodium hydroxide, to form a nucleophilic phenoxide. This phenoxide then undergoes an SN2 reaction with a methylating agent. Dimethyl sulfate is a common and cost-effective methylating agent for this transformation.

Experimental Protocol: Synthesis of 3-Isopropylanisole

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-isopropylphenol in a suitable solvent such as methanol or ethanol.

  • Add a stoichiometric equivalent of a base, for example, sodium hydroxide, and stir the mixture until the phenol is completely dissolved and has formed the sodium phenoxide salt.

  • Methylation: To the resulting solution, add a slight excess of dimethyl sulfate dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-isopropylanisole can be purified by vacuum distillation.

ReagentMolar Ratio (to 3-isopropylphenol)Purpose
3-Isopropylphenol1.0Starting material
Sodium Hydroxide1.0 - 1.1Base for deprotonation
Dimethyl Sulfate1.1 - 1.2Methylating agent
Methanol/Ethanol-Solvent
Diethyl ether/Ethyl acetate-Extraction solvent

Table 1: Reagents for the synthesis of 3-isopropylanisole.

Part 2: Regioselective Formylation of 3-Isopropylanisole

The introduction of the aldehyde group at the C5 position of 3-isopropylanisole is the key transformation to obtain the target molecule. The Vilsmeier-Haack and Duff reactions are two powerful methods for the formylation of electron-rich aromatic rings.[5][6][7]

Understanding Regioselectivity:

The methoxy group (-OCH₃) is a strongly activating, ortho-, para- directing group due to its electron-donating resonance effect. The isopropyl group is a weakly activating, ortho-, para- directing group due to its inductive effect. In 3-isopropylanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the isopropyl group are C2, C4, and C5. The directing effects of both groups reinforce substitution at the C2 and C4 positions. However, electrophilic substitution at the C5 position is also possible, influenced by the isopropyl group's directing effect and potential steric hindrance at the other positions. The choice of formylation method and reaction conditions can influence the regioselectivity of this transformation.

Method A: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic compounds.[8][9] It utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[5]

Reaction Scheme and Mechanism:

Figure 2: The Vilsmeier-Haack formylation of 3-isopropylanisole.

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which then attacks the electron-rich aromatic ring of 3-isopropylanisole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[8] While the para position to the strongly activating methoxy group (C4) is electronically favored, steric hindrance from the adjacent isopropyl group can direct the formylation to the less hindered C5 position.[3]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. After the addition, stir the mixture at room temperature for about 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 3-isopropylanisole in a minimal amount of an inert solvent like dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., 40-60 °C) for several hours. Monitor the reaction by TLC.

  • Hydrolysis and Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a base such as sodium hydroxide or sodium carbonate solution to hydrolyze the iminium salt.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

ReagentMolar Ratio (to 3-isopropylanisole)Purpose
3-Isopropylanisole1.0Substrate
N,N-Dimethylformamide (DMF)1.5 - 3.0Reagent for Vilsmeier reagent
Phosphorus oxychloride (POCl₃)1.1 - 1.5Reagent for Vilsmeier reagent
Dichloromethane-Solvent
Sodium Hydroxide/Carbonate-Base for hydrolysis

Table 2: Reagents for the Vilsmeier-Haack formylation.

Method B: The Duff Reaction

The Duff reaction is another method for the formylation of activated aromatic compounds, particularly phenols and their ethers.[7][10] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glyceroboric acid or trifluoroacetic acid.[6]

Reaction Scheme and Mechanism:

Figure 3: The Duff reaction for the formylation of 3-isopropylanisole.

The reaction mechanism involves the generation of an electrophilic iminium ion from HMTA in the acidic medium. This electrophile then attacks the aromatic ring. Subsequent hydrolysis of the resulting intermediate yields the aldehyde. The Duff reaction often shows a preference for ortho-formylation in phenols, but the regioselectivity can be influenced by the substrate and reaction conditions.[7]

Experimental Protocol: Duff Reaction

  • Reaction Setup: In a round-bottom flask, mix 3-isopropylanisole with hexamethylenetetramine in trifluoroacetic acid.

  • Reaction: Heat the mixture at reflux for several hours. The reaction progress can be monitored by TLC.

  • Hydrolysis and Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and water. Acidify with hydrochloric acid and heat the mixture to hydrolyze the intermediate.

  • Extraction and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water, dry it over a drying agent, and remove the solvent. The crude product can be purified by chromatography or distillation.

ReagentMolar Ratio (to 3-isopropylanisole)Purpose
3-Isopropylanisole1.0Substrate
Hexamethylenetetramine (HMTA)1.0 - 2.0Formylating agent
Trifluoroacetic Acid (TFA)-Solvent and acid catalyst

Table 3: Reagents for the Duff reaction.

Biological Activities of 3-Isopropyl-5-methoxybenzaldehyde Analogs

Substituted benzaldehydes are known to exhibit a wide range of biological activities. The presence of methoxy and isopropyl groups can modulate these activities. For instance, various methoxybenzaldehyde derivatives have demonstrated antifungal, antimicrobial, and anticancer properties.[2][4] The cytotoxic effects of substituted benzaldehydes against various cancer cell lines have been reported, with the structure-activity relationship indicating that the number, position, and type of substituents are critical for biological activity.[1][11][12] Specifically, some benzyloxybenzaldehyde derivatives have shown potent inhibitory activity against certain enzymes involved in cancer progression.[13] While specific data for 3-isopropyl-5-methoxybenzaldehyde is limited in the public domain, the structural similarity to other biologically active benzaldehydes suggests its potential as a lead compound for further investigation in drug discovery programs.

Conclusion and Future Directions

This technical guide has outlined robust and versatile synthetic strategies for the preparation of 3-Isopropyl-5-methoxybenzaldehyde and its analogs. The key to a successful synthesis lies in the efficient preparation of the 3-isopropylanisole precursor and the subsequent regioselective formylation using either the Vilsmeier-Haack or Duff reaction. The choice between these methods will depend on the desired scale, available reagents, and optimization of reaction conditions to favor the desired isomer.

The exploration of the biological activities of these analogs remains a promising area for future research. Systematic screening for antimicrobial, antifungal, and cytotoxic properties could unveil novel therapeutic agents. Further derivatization of the aldehyde and other positions on the aromatic ring can lead to a diverse library of compounds for structure-activity relationship studies, ultimately contributing to the development of new and effective drugs.

References

  • Srivastava, R. et al. (2021). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research, 13(4), 221-226. Available at: [Link]

  • Pessoa, O. D. L. et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Química Nova, 37(7), 1132-1138. Available at: [Link]

  • Al-Majnoun, D. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. Molecules, 26(19), 5770. Available at: [Link]

  • Al-Majnoun, D. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Semantic Scholar. Available at: [Link]

  • Al-Majnoun, D. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. Available at: [Link]

  • MDPI. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Available at: [Link]

  • PMC. (2015). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Available at: [Link]

  • Organic Syntheses. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Grokipedia. (n.d.). Duff reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Semantic Scholar. (2013). Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine. Available at: [Link]

  • DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]

  • ResearchGate. (2015). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Available at: [Link]

  • UNI ScholarWorks. (1941). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Michael Evans. Available at: [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Available at: [Link]

  • PubMed. (2016, September 15). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Available at: [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Available at: [Link]

  • MDPI. (2020, March 18). Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. Available at: [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

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Methodological & Application

synthesis of 3-Isopropyl-5-methoxybenzaldehyde from vanillin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 3-Isopropyl-5-methoxybenzaldehyde from Vanillin

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

3-Isopropyl-5-methoxybenzaldehyde is a highly sought-after aromatic building block in medicinal chemistry, frequently utilized for assembling complex pharmaceutical intermediates and thermally activated delayed fluorescence (TADF) emitters[1]. Sourcing specific unsymmetrical 1,3,5-trisubstituted benzenes is notoriously difficult. This application note details a robust, high-yielding 6-step synthetic protocol to transform vanillin —an inexpensive, biosourced starting material—into 3-isopropyl-5-methoxybenzaldehyde. By leveraging sequential electrophilic aromatic substitution, modern Suzuki-Miyaura cross-coupling, and palladium-catalyzed deoxygenation, this guide establishes a self-validating, scalable synthetic pipeline.

Strategic Retrosynthetic Analysis & Causality

A naive approach to synthesizing this target might attempt direct Friedel-Crafts alkylation of 3-methoxybenzaldehyde. However, such an approach fails due to poor regiocontrol. Vanillin provides the perfect "scaffold" because its existing substituents direct functionalization exclusively to the desired positions.

  • Causality of Bromination: The strong electron-donating nature of the 4-hydroxyl and 3-methoxy groups strictly directs electrophilic aromatic substitution to the 5-position. Bromination cleanly establishes the 1,3,5-substitution pattern[2].

  • Causality of Benzyl Protection: Palladium-catalyzed cross-couplings on unprotected phenols often suffer from sluggish oxidative addition and require excess base. Benzyl etherification masks the phenol, preventing catalyst poisoning[3].

  • Causality of Isopropenylboronic Acid: Direct Suzuki coupling of an isopropyl (sp³) boronic acid is plagued by slow transmetalation and rapid

    
    -hydride elimination, leading to reduced yields and side products. Using isopropenylboronic acid pinacol ester (an sp² hybridized coupling partner) ensures rapid, quantitative cross-coupling[3]. The resulting alkene is then cleanly reduced.
    
  • Causality of the "Double-Duty" Hydrogenation: By subjecting the isopropenyl-benzyl ether intermediate to catalytic hydrogenation (

    
    , Pd/C), we achieve two transformations simultaneously: the reduction of the isopropenyl double bond to the target isopropyl group, and the hydrogenolysis of the benzyl protecting group to unmask the phenol for the final deoxygenation.
    
  • Causality of Triflate Deoxygenation: The unmasked 4-hydroxyl group must be removed. Direct reductive cleavage of a strong

    
     bond is thermodynamically unfeasible. Converting the phenol into a trifluoromethanesulfonate (triflate) provides an excellent pseudohalide leaving group. Palladium-catalyzed formolysis subsequently delivers hydride from formic acid to cleanly yield the deoxygenated final product.
    

Comprehensive Step-by-Step Methodologies

All protocols below are designed as self-validating systems featuring integrated In-Process Controls (IPCs).

Step 1: Synthesis of 5-Bromovanillin
  • Procedure: To a 1 L round-bottom flask equipped with a dropping funnel, dissolve vanillin (15.2 g, 100 mmol) in glacial acetic acid (150 mL). Chill the solution to 0 °C. Dissolve

    
     (5.4 mL, 105 mmol) in acetic acid (20 mL) and add dropwise over 30 minutes. Allow to warm to room temperature and stir for 2 hours. Pour into 500 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum[2].
    
  • Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) shows complete consumption of vanillin (

    
    ) and formation of a single new spot (
    
    
    
    ). Visual cue: The orange bromine color dissipates rapidly upon addition, culminating in a dense pale-yellow precipitate.
Step 2: Phenolic Benzylation
  • Procedure: In a 500 mL flask, suspend 5-bromovanillin (20.0 g, 86.5 mmol) and

    
     (17.9 g, 130 mmol) in anhydrous DMF (150 mL). Add benzyl bromide (11.3 mL, 95 mmol) dropwise. Heat the mixture at 80 °C for 4 hours. Cool to room temperature, quench with water (300 mL), and extract with EtOAc (
    
    
    
    mL). Wash the organics with brine, dry over
    
    
    , and concentrate.
  • Self-Validation (IPC): The reaction transitions from a hazy suspension to a thick white slurry as KBr precipitates. TLC confirms product formation (

    
     in Hex/EtOAc 8:2) with no residual phenol (FeCl3 stain negative).
    
Step 3: Suzuki-Miyaura Cross-Coupling
  • Procedure: To a degassed solution of the benzyl-protected intermediate (16.0 g, 50 mmol) in Toluene/EtOH/H2O (2:1:1, 150 mL), add isopropenylboronic acid pinacol ester (10.1 g, 60 mmol)[3] and

    
     (15.9 g, 150 mmol). Add 
    
    
    
    (1.83 g, 2.5 mmol). Heat at 90 °C under argon for 12 hours. Filter through Celite, extract with EtOAc, and purify via short-path silica gel chromatography.
  • Self-Validation (IPC): Reaction mass turns distinctively dark (Pd(0) formation). Complete disappearance of the aryl bromide peak is verified via GC-MS or TLC.

    
     NMR reveals two new alkene proton singlets around 
    
    
    
    5.2 and 5.4 ppm.
Step 4: Global Deprotection and Alkene Reduction
  • Procedure: Dissolve the isopropenyl intermediate (10.0 g, 35.4 mmol) in EtOAc (100 mL). Add 10% Pd/C (1.0 g). Evacuate the flask and backfill with

    
     gas via a balloon (1 atm). Stir vigorously at room temperature for 16 hours. Filter the catalyst over a Celite pad and concentrate the filtrate in vacuo.
    
  • Self-Validation (IPC): Chemoselectivity is critical here; EtOAc prevents over-reduction of the aldehyde. TLC monitoring (Hex/EtOAc 7:3) indicates an

    
     shift from 0.70 (starting material) to 0.45 (phenolic product). The product stains positive with phosphomolybdic acid (PMA) and 
    
    
    
    .
Step 5: Triflate Activation
  • Procedure: Dissolve 5-isopropylvanillin (5.8 g, 30 mmol) in anhydrous DCM (80 mL) and add anhydrous pyridine (4.8 mL, 60 mmol). Cool to 0 °C under argon. Slowly add trifluoromethanesulfonic anhydride (

    
    , 6.0 mL, 36 mmol). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Quench with saturated aqueous 
    
    
    
    , extract with DCM, and concentrate.
  • Self-Validation (IPC): TLC shows near-instantaneous consumption of the polar phenol to form a highly non-polar spot (

    
     in Hex/EtOAc 8:2). 
    
    
    
    NMR reveals a sharp singlet at approximately
    
    
    -74 ppm.
Step 6: Palladium-Catalyzed Deoxygenation
  • Procedure: In a Schlenk tube, dissolve the aryl triflate (8.0 g, 24.5 mmol) in anhydrous DMF (60 mL). Add triethylamine (10.2 mL, 73.5 mmol) and formic acid (1.85 mL, 49 mmol). Add

    
     (165 mg, 0.73 mmol) and 1,3-bis(diphenylphosphino)propane (dppp, 606 mg, 1.47 mmol). Heat to 60 °C for 4 hours. Cool, dilute with water, extract with diethyl ether (
    
    
    
    mL), wash thoroughly with water to remove DMF, and purify via column chromatography.
  • Self-Validation (IPC): The generation of

    
     gas (from formic acid decomposition) is visible as mild effervescence. Target formation is validated via 
    
    
    
    NMR: the aldehyde proton remains intact (
    
    
    ~9.9 ppm), and the aromatic region resolves into an expected symmetric/meta-coupled pattern[4].

Quantitative Data Presentation

StepTarget IntermediateKey ReagentsReaction Time / TempExpected YieldTLC (

)*
1 5-Bromovanillin

, AcOH
2 h / 20 °C92 - 95%0.45
2 4-Benzyloxy-5-bromo-3-methoxybenzaldehydeBnBr,

, DMF
4 h / 80 °C88 - 92%0.65
3 4-Benzyloxy-5-isopropenyl-3-methoxybenzaldehydeIsopropenyl-B(pin),

12 h / 90 °C80 - 85%0.70
4 5-Isopropylvanillin (Global Reduction)

(1 atm), 10% Pd/C, EtOAc
16 h / 20 °C> 95%0.45
5 4-Formyl-2-isopropyl-6-methoxyphenyl triflate

, Pyridine, DCM
3 h / 0 °C to RT90 - 93%0.80
6 3-Isopropyl-5-methoxybenzaldehyde Formic Acid,

, dppp
4 h / 60 °C75 - 80%0.75

*TLC Solvent System evaluated in standard Hexanes / EtOAc (7:3 v/v).

Workflow Visualization

Synthesis N1 Vanillin (Starting Material) N2 5-Bromovanillin (EAS Bromination) N1->N2 Br2, AcOH 0°C to RT N3 4-Benzyloxy-3-bromo- 5-methoxybenzaldehyde N2->N3 BnBr, K2CO3, DMF 80°C N4 4-Benzyloxy-3-isopropenyl- 5-methoxybenzaldehyde N3->N4 Isopropenyl-B(pin) Pd(dppf)Cl2, Base N5 5-Isopropylvanillin (Hydrogenolysis & Reduction) N4->N5 H2 (1 atm), Pd/C EtOAc N6 4-Formyl-2-isopropyl- 6-methoxyphenyl triflate N5->N6 Tf2O, Pyridine DCM, 0°C N7 3-Isopropyl-5-methoxybenzaldehyde (Target Product) N6->N7 Pd(OAc)2, dppp HCOOH, Et3N, DMF

Synthetic workflow for 3-Isopropyl-5-methoxybenzaldehyde from vanillin.

References

  • [4] Supporting Information for: Formal Synthesis and Biological Evaluation. This document characterizes the related intermediates of 3-Isopropyl-5-methoxybenzaldehyde generation via ionic reduction pathways. 4

  • [2] A Modular Access to (±)-Tubocurine and (±)-Curine - Formal Total Synthesis of Tubocurarine. The Journal of Organic Chemistry - ACS Publications. Detailed methodology for the efficient bromination of vanillin and related transformations. 2

  • [1] Synthesis and Electrochemiluminescence of a Di-Boron Thermally Activated Delayed Fluorescence Emitter. MDPI. Discusses the utilization of 3-bromo-5-methoxybenzaldehyde as an advanced scaffold in the synthesis of complex emitters. 1

  • [3] Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase. Journal of Medicinal Chemistry - ACS Publications. Validates the strategic application of Suzuki coupling utilizing isopropenylboronic acid pinacol ester followed by targeted alkene hydrogenation. 3

Sources

Application Note: Chemoselective Synthesis of 3-Isopropyl-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scale: Millimolar (Lab-Scale Validation)

Highly substituted benzaldehydes are critical building blocks in the total synthesis of complex active pharmaceutical ingredients (APIs) and natural products, such as the abietaquinone methide diterpenoid (−)-3-oxoisotaxodione[1]. Traditional electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation or Vilsmeier-Haack formylation) often fails to provide exact regiocontrol on highly functionalized arenes.

This application note details a robust, regioselective three-step sequence to synthesize 3-Isopropyl-5-methoxybenzaldehyde starting from a symmetrical dihalide. The protocol relies on cryogenic lithium-halogen exchange, chemoselective ionic hydrogenation, and Bouveault aldehyde synthesis to ensure absolute structural fidelity.

Mechanistic Causality and Strategic Design

Do not merely execute the steps; understanding the physicochemical principles driving each transformation is critical for troubleshooting and scale-up:

  • Phase 1 - Desymmetrization via Mono-Lithiation: Starting with 1,3-dibromo-5-methoxybenzene, a strict stoichiometric control of

    
    -butyllithium (
    
    
    
    -BuLi) at –78 °C facilitates a rapid lithium-halogen exchange. The low temperature traps the kinetic intermediate and prevents elimination to a benzyne or unwanted poly-lithiation. Quenching with acetone yields the tertiary alcohol S1 [2].
  • Phase 2 - Chemoselective Ionic Hydrogenation: Standard catalytic hydrogenation (

    
     on 
    
    
    
    ) to deoxygenate the tertiary alcohol would cause premature hydrodehalogenation of the remaining aryl bromide. Instead, we use Trifluoroacetic Acid (TFA) and Triethylsilane (
    
    
    ). TFA protonates the alcohol to generate a stabilized tertiary benzylic carbocation. The silane then acts as a gentle hydride donor, exclusively reducing the carbocation to form the isopropyl group (S2 ) without touching the aryl halide[3].
  • Phase 3 - Bouveault Aldehyde Synthesis: A second lithium-halogen exchange transforms the aryl bromide into an aryllithium nucleophile. The addition of

    
    -dimethylformamide (DMF) creates a tetrahedral hemiaminal lithium alkoxide intermediate. The extreme stability of this intermediate at –78 °C acts as an in-situ protecting group, preventing over-addition of the organolithium (a common failure mode with esters). The aldehyde (S3 ) is only liberated during the acidic aqueous quench[4][5].
    

Experimental Workflows

Phase 1: Synthesis of Intermediate S1 (2-(3-bromo-5-methoxyphenyl)propan-2-ol)
  • Preparation: Purge a dry round-bottom flask with inert gas (Ar or

    
    ). Add 1,3-dibromo-5-methoxybenzene (approx. 20.8 mmol scale) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.
    
  • Lithiation: Chill the reaction vessel to –78 °C using a dry ice/acetone bath. Dropwise add 1.05 equivalents of

    
    -BuLi (hexanes solution). Stir for exactly 15 minutes.
    
  • Electrophilic Quench: Rapidly add anhydrous acetone (1.5 equivalents). Stir for 2 minutes.

  • Workup: Quench the cryogenic mixture with saturated aqueous

    
    . Extract twice with ethyl acetate, dry the organic layer over 
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography (hexanes/ethyl acetate) to isolate S1 [2].
Phase 2: Ionic Hydrogenation to S2 (1-Bromo-3-isopropyl-5-methoxybenzene)
  • Reaction Setup: Dissolve alcohol S1 (5.35 g, 21.8 mmol) in 150 mL of dichloromethane (DCM) at room temperature (20–25 °C).

  • Reagent Addition: Add TFA (17 mL, 220 mmol, ~10 equiv) to the stirred solution, immediately followed by

    
     (11 mL, 68 mmol, ~3.1 equiv)[2].
    
  • Propagation: Stir the reaction mixture at room temperature for 19 hours. The sequence of protonation-dehydration-hydride transfer occurs spontaneously.

  • Workup: Quench the reaction carefully with concentrated ammonium hydroxide (

    
    , 90 mL) to neutralize the TFA. Extract the aqueous phase with DCM (
    
    
    
    mL). Dry over
    
    
    , filter, and purify by flash chromatography (gradient 99:1 to 97:3 hexanes/ethyl acetate) to afford S2 as a colorless oil (approx. 72% yield)[2].
Phase 3: Bouveault Formylation to Target S3
  • Lithiation: To a stirred solution of bromide S2 (3.59 g, 15.7 mmol) in anhydrous THF (85 mL) at –78 °C, quickly add

    
    -BuLi (2.65 M in hexanes, 6.2 mL, 16.4 mmol)[2].
    
  • Formylation: After exactly 1 minute of stirring, quickly inject anhydrous DMF (1.35 mL, 17.2 mmol)[2].

  • Quenching: Stir the mixture for 1 additional minute at –78 °C. Quench the stable tetrahedral intermediate by adding 1 M hydrochloric acid (85 mL)[2].

  • Isolation: Warm the mixture to room temperature. Extract with diethyl ether (200 mL), dry over

    
    , filter, and concentrate. Purify via silica gel chromatography to isolate pure 3-isopropyl-5-methoxybenzaldehyde  (S3 )[2].
    

Quantitative Data: Phase 3 Stoichiometry

A highly precise stoichiometric ratio is mandatory for the Bouveault synthesis to prevent unreacted starting materials or tertiary amine byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles (mmol)Primary Role
Intermediate S2 229.121.003.59 g15.7Halide Substrate

-Butyllithium (2.65 M)
64.061.046.2 mL16.4Lithiating Agent

-Dimethylformamide
73.091.101.35 mL17.2Formylating Agent
Tetrahydrofuran (THF)72.11Solvent85.0 mL-Aprotic Solvent
1 M Hydrochloric Acid36.46Quench85.0 mL85.0Hemiaminal Cleavage

Mechanistic Visualizations

SynthesisPathway SM 1,3-Dibromo-5-methoxybenzene Starting Material S1 Intermediate S1 2-(3-bromo-5-methoxyphenyl)propan-2-ol SM->S1 1. n-BuLi, THF, -78 °C 2. Acetone, Quench S2 Intermediate S2 1-Bromo-3-isopropyl-5-methoxybenzene S1->S2 TFA, Et3SiH DCM, RT, 19 h S3 Target S3 3-Isopropyl-5-methoxybenzaldehyde S2->S3 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C 3. HCl (aq) Quench

Synthesis Workflow: Desymmetrization, Ionic Hydrogenation, and Bouveault Formylation.

BouveaultMechanism ArBr Aryl Bromide (S2) ArLi Aryl Lithium Intermediate ArBr->ArLi n-BuLi (Halogen Exchange) Tetrahedral Tetrahedral Hemiaminal Lithium Alkoxide ArLi->Tetrahedral DMF Addition (Cryogenic Stability) Aldehyde Aldehyde (S3) Tetrahedral->Aldehyde 1M HCl Quench (Hydrolysis)

Causality of Phase 3: The stable tetrahedral intermediate prevents over-alkylation prior to quench.

References

  • Plamondon, S. J., & Gleason, J. L. (2022). Total Synthesis of (−)-3-Oxoisotaxodione. Organic Letters, 24(12), 2305–2309. URL:[Link]

  • Shingate, B. B. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, 15, 45524-45542. URL:[Link]

  • Bouveault Aldehyde Synthesis Mechanism and Overview. Wikipedia, The Free Encyclopedia. URL: [Link]

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Application Notes and Protocols for 3-Isopropyl-5-methoxybenzaldehyde Derivatives in Scientific Research

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Benzaldehyde and its derivatives are a cornerstone in the development of novel therapeutic agents, agricultural chemicals, and flavoring compounds. The unique chemical reactivity of the aldehyde functional group, combined with the diverse substitutions possible on the phenyl ring, allows for the creation of a vast array of bioactive molecules. This guide focuses on the derivatives of 3-Isopropyl-5-methoxybenzaldehyde and its structural analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their applications, detailed experimental protocols, and the scientific rationale behind their use. While direct research on 3-Isopropyl-5-methoxybenzaldehyde is emerging, the principles of analog-based discovery from closely related compounds provide a strong foundation for its exploration.

Part 1: Applications in Medicinal Chemistry

The benzaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of isopropyl and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, enhancing their potential as therapeutic agents.

Anticancer Activity

Derivatives of substituted benzaldehydes have shown significant promise as anticancer agents, often by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Many benzaldehyde derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Additionally, some derivatives have been shown to inhibit critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

Quantitative Data: Cytotoxic Activity of Benzaldehyde Derivatives

Derivative TypeCompoundCell LineIC50 (µM)Reference
Chromanone3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060)THP-1 (Acute Myeloid Leukemia)0.448[1]
Chromanone3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060)HL-60 (Acute Myeloid Leukemia)0.374[1]
Benzyloxybenzaldehyde2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)Potent activity at 1-10 µM[2]
BenzohydrazideDerivative 9aMCF-7 (Breast Cancer)2[2]
MPOBA2-((2-methylpyridin-3-yl)oxy)benzaldehydeHCT-116 (Colorectal Cancer)24.95[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

Materials:

  • Cancer cell lines (e.g., THP-1, HL-60, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-Isopropyl-5-methoxybenzaldehyde derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzaldehyde derivative in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start: Seed Cells treatment Add Benzaldehyde Derivative start->treatment 24h Incubation incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (4h) mtt_addition->formazan_incubation solubilization Add Solubilization Buffer formazan_incubation->solubilization read_plate Measure Absorbance solubilization->read_plate Overnight Incubation end End: Calculate IC50 read_plate->end

Caption: Proposed mechanism of apoptosis induction by benzaldehyde derivatives.

Part 2: Applications in Flavor and Fragrance Chemistry

3-Methoxybenzaldehyde (m-anisaldehyde) is a notable aromatic aldehyde that serves as a significant flavoring agent. [5]Its characteristic sweet, powdery, and somewhat floral or spicy aroma makes it a valuable additive in a variety of food products, including confectionery, baked goods, and beverages. [5]Derivatives with an isopropyl group can introduce unique aromatic nuances, expanding the flavor and fragrance palette.

The odor of benzaldehyde derivatives can vary significantly with substitution. For example, certain 4-substituted benzaldehydes are known for their fine, dry, sweetish-woody notes, which differ from the harsher notes of other known derivatives. [6]

Part 3: Synthetic Methodologies

The synthesis of 3-Isopropyl-5-methoxybenzaldehyde derivatives can be achieved through various organic chemistry reactions. The aldehyde functional group allows for transformations such as oxidation, reduction, and condensation reactions. [7] General Synthetic Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a versatile reaction for forming a new carbon-carbon double bond by reacting an aldehyde or ketone with a compound containing an active methylene group. [8] Materials:

  • 3-Isopropyl-5-methoxybenzaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, pyridine)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the 3-Isopropyl-5-methoxybenzaldehyde and the active methylene compound in the chosen solvent.

  • Add a catalytic amount of the base.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

General Workflow for Screening Biological Activities

Biological_Screening_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (e.g., Mechanism of Action, In vivo) HitIdentification->SecondaryAssays LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization

Sources

The Strategic Application of 3-Isopropyl-5-methoxybenzaldehyde in the Synthesis of Novel Fragrance Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Olfactory Profiles

Substituted benzaldehydes are foundational to the fragrance and flavor industries, providing a versatile platform for the creation of a wide spectrum of aromatic compounds.[1][2] The specific nature and placement of substituents on the aromatic ring critically influence the final olfactory properties of the synthesized fragrance molecules.[3] This guide delves into the potential of 3-Isopropyl-5-methoxybenzaldehyde, a uniquely substituted aromatic aldehyde, as a precursor for developing novel fragrance ingredients. While this specific molecule may not be widely cataloged, its structural motifs—a methoxy group known for sweetness and an isopropyl group that can impart fruity or green nuances—suggest a promising avenue for fragrance innovation.[3]

This document provides a comprehensive overview, from the proposed synthesis of 3-Isopropyl-5-methoxybenzaldehyde to its application in creating new fragrance compounds through established synthetic transformations. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for researchers and professionals in the field.

Physicochemical Properties of 3-Isopropyl-5-methoxybenzaldehyde

A summary of the predicted and known physicochemical properties of related compounds is presented below. These properties are essential for handling, reaction setup, and predicting the behavior of the molecule in various formulations.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₁₁H₁₄O₂-
Molecular Weight 178.23 g/mol -
Appearance Colorless to pale yellow liquidInferred from similar compounds[4]
Odor Profile Sweet, slightly woody, with potential for green or fruity undertonesInferred from structural analogs[3][5]
Solubility Soluble in organic solvents (e.g., ethanol, ether); insoluble in waterInferred from similar compounds[3]
Boiling Point Estimated 240-260 °CInferred from similar compounds

Part 1: Synthesis of 3-Isopropyl-5-methoxybenzaldehyde

The synthesis of 3-Isopropyl-5-methoxybenzaldehyde can be approached through the formylation of the corresponding substituted benzene, 1-isopropyl-3-methoxybenzene. Two classical and effective methods for this transformation are the Gattermann-Koch and the Vilsmeier-Haack reactions.[6][7]

Proposed Synthetic Pathway

Synthesis_of_3_Isopropyl_5_methoxybenzaldehyde 1-isopropyl-3-methoxybenzene 1-isopropyl-3-methoxybenzene Formylation_Reagents Formylation Reagents (e.g., Vilsmeier or Gattermann-Koch) 1-isopropyl-3-methoxybenzene->Formylation_Reagents Electrophilic Aromatic Substitution 3-Isopropyl-5-methoxybenzaldehyde 3-Isopropyl-5-methoxybenzaldehyde Formylation_Reagents->3-Isopropyl-5-methoxybenzaldehyde

Caption: Proposed synthesis of 3-Isopropyl-5-methoxybenzaldehyde.

Protocol 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[7][8] It utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 5°C.

  • Stir the resulting mixture at 0°C for an additional 45 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 1-isopropyl-3-methoxybenzene (1 equivalent) dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture until the hydrolysis is complete and the pH is neutral or slightly basic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain 3-Isopropyl-5-methoxybenzaldehyde.

Part 2: Application in Fragrance Synthesis

The aldehyde functionality of 3-Isopropyl-5-methoxybenzaldehyde makes it a versatile precursor for a variety of fragrance ingredients through well-established reactions.[3]

Application 1: Synthesis of a Floral, Jasmine-like Aldehyde via Aldol Condensation

The aldol condensation of 3-Isopropyl-5-methoxybenzaldehyde with a long-chain aliphatic aldehyde, such as heptanal, is expected to yield an α-alkylidene aromatic aldehyde with a powerful floral, jasmine-like aroma.[3][10]

Aldol_Condensation_Workflow cluster_reactants Reactants Aldehyde 3-Isopropyl-5-methoxybenzaldehyde Base_Catalyst Base Catalyst (e.g., NaOH) Aldehyde->Base_Catalyst Heptanal Heptanal Heptanal->Base_Catalyst Aldol_Adduct Intermediate Aldol Adduct Base_Catalyst->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Fragrance_Molecule Floral, Jasmine-like Aldehyde Dehydration->Fragrance_Molecule Perkin_Reaction_Workflow cluster_reactants Reactants Aldehyde 3-Isopropyl-5-methoxybenzaldehyde Base Weak Base (e.g., Sodium Acetate) Aldehyde->Base Anhydride Acetic Anhydride Anhydride->Base Intermediate Intermediate Adduct Base->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Cinnamic_Acid_Derivative 3-Isopropyl-5-methoxycinnamic Acid Hydrolysis->Cinnamic_Acid_Derivative

Caption: Perkin reaction for cinnamic acid derivatives.

Protocol 3: Perkin Reaction

  • Reaction Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-Isopropyl-5-methoxybenzaldehyde (0.1 mol), acetic anhydride (0.15 mol), and anhydrous sodium acetate (0.1 mol).

  • Heating: Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Work-up: Cool the reaction mixture and add 100 mL of water. Boil the mixture to hydrolyze the excess anhydride.

  • Purification: After cooling, the product may crystallize. Filter the solid and recrystallize from ethanol-water to obtain pure 3-Isopropyl-5-methoxycinnamic acid.

Expected Olfactory Profile of Esters: Sweet, balsamic, with fruity and honey-like notes. [3]

Application 3: Creation of Stable Fragrance Ingredients via Acetal Formation

Acetals are used in perfumery to create more stable, longer-lasting fragrances with a milder scent profile compared to the parent aldehyde. [3][11] Protocol 4: Acetal Formation

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a Dean-Stark apparatus, combine 3-Isopropyl-5-methoxybenzaldehyde (0.1 mol), ethylene glycol (0.12 mol), and a catalytic amount of p-toluenesulfonic acid in 100 mL of toluene.

  • Reaction: Reflux the mixture, azeotropically removing the water formed during the reaction. Continue until no more water is collected.

  • Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting acetal by vacuum distillation.

Expected Olfactory Profile: A milder, greener, and potentially fruitier version of the parent aldehyde with enhanced stability. [3]

Conclusion

3-Isopropyl-5-methoxybenzaldehyde, while not a commonly cited fragrance ingredient, presents a compelling starting point for the synthesis of novel aromatic molecules. Through established synthetic routes such as aldol condensation, the Perkin reaction, and acetal formation, a diverse palette of fragrance compounds with potentially unique floral, balsamic, and green olfactory characteristics can be developed. [3]The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the fragrance potential of this and other uniquely substituted benzaldehydes.

References

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  • MilliporeSigma. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde AldrichCPR 400070-31-7.
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  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
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  • BYJU'S. (2019, January 25).
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  • Rasayn Academy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube.
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  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
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  • 3,4,5-Trimethoxybenzaldehyde. (n.d.). Wikipedia.
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  • ECHEMI. (n.d.). Short synthesis of 3-methoxybenzaldehyde?.
  • Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy. (n.d.). PMC.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isopropyl-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-Isopropyl-5-methoxybenzaldehyde. Here, we address common challenges and provide troubleshooting strategies to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-Isopropyl-5-methoxybenzaldehyde?

A1: The primary methods for synthesizing 3-Isopropyl-5-methoxybenzaldehyde involve electrophilic aromatic substitution reactions on 1-isopropyl-3-methoxybenzene. The two most effective and widely used reactions are the Vilsmeier-Haack reaction and the Gattermann-Koch formylation.[1] An alternative, though less direct, route is the oxidation of the corresponding alcohol, (3-isopropyl-5-methoxyphenyl)methanol.

Q2: Which synthetic route generally provides the highest yield?

A2: The Vilsmeier-Haack reaction is often preferred for its milder reaction conditions and typically higher yields, especially for electron-rich aromatic compounds like 1-isopropyl-3-methoxybenzene.[2][3] The Gattermann-Koch reaction can also be effective but may require more stringent conditions and the use of high-pressure carbon monoxide.[4][5]

Q3: What are the critical reaction parameters to control for optimal yield and purity?

A3: Regardless of the chosen method, several parameters are crucial:

  • Purity of Starting Materials: Ensure the 1-isopropyl-3-methoxybenzene is free of impurities that could compete in the reaction.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the formylating agent and catalyst is essential.

  • Temperature Control: Both the Vilsmeier-Haack and Gattermann-Koch reactions are temperature-sensitive. Maintaining the recommended temperature range is critical to prevent side reactions.[1]

  • Anhydrous Conditions: Moisture can deactivate the Lewis acid catalysts used in these reactions, significantly reducing the yield.[6] All glassware should be thoroughly dried, and anhydrous solvents should be used.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Isopropyl-5-methoxybenzaldehyde 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Deactivation of catalyst: Presence of moisture in the reaction setup. 3. Sub-optimal reagent stoichiometry: Incorrect molar ratios of reactants and catalysts. 4. Side reactions: Formation of undesired isomers or byproducts.1. Monitor the reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Flame-dry all glassware before use and use anhydrous solvents.[6] 3. Carefully recalculate and precisely measure all reagents. 4. Optimize reaction conditions (temperature, addition rate of reagents) to favor the desired product. Consider purification by column chromatography to isolate the target compound.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity: The isopropyl and methoxy groups direct the formylation to different positions on the aromatic ring. While the para-position to the isopropyl group is sterically favored, electronic effects from the methoxy group can also influence substitution.[1][7]1. The Vilsmeier-Haack reaction generally offers better regioselectivity.[7] 2. Lowering the reaction temperature can sometimes improve selectivity. 3. Purification by column chromatography is usually necessary to separate the desired isomer.
Product is an Oil and Difficult to Purify 1. Presence of impurities: Residual starting material, isomers, or reaction byproducts can prevent crystallization. 2. Inappropriate purification technique: Simple extraction may not be sufficient to remove all impurities.1. Utilize column chromatography for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective.[8] 2. If the product is an oil, consider converting it to a solid derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone) for easier purification and characterization, followed by hydrolysis back to the aldehyde.
Reaction Fails to Initiate 1. Poor quality of reagents: Decomposed or impure starting materials or catalysts. 2. Inactive catalyst: The Lewis acid (e.g., AlCl₃) may have been exposed to moisture.1. Use freshly distilled or purified starting materials. 2. Use a fresh, unopened container of the Lewis acid catalyst.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Reaction

This protocol provides a step-by-step methodology for the formylation of 1-isopropyl-3-methoxybenzene.

Materials:

  • 1-isopropyl-3-methoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[3]

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1-isopropyl-3-methoxybenzene (1.0 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Isopropyl-5-methoxybenzaldehyde.

Workflow and Decision Making

The following diagram illustrates the general workflow and key decision points in the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up & Initial Purification cluster_purification Purification Start Start with 1-isopropyl-3-methoxybenzene Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier Preferred Route Gattermann Gattermann-Koch Formylation Start->Gattermann Alternative Oxidation Oxidation of (3-isopropyl-5-methoxyphenyl)methanol Start->Oxidation Alternative Workup Aqueous Work-up & Extraction Vilsmeier->Workup Gattermann->Workup Oxidation->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Purity_Check Check Purity (TLC/GC/NMR) Column->Purity_Check Purity_Check->Column <95% Pure (Re-purify) Pure_Product Pure 3-Isopropyl-5- methoxybenzaldehyde Purity_Check->Pure_Product >95% Pure

Caption: Synthetic workflow for 3-Isopropyl-5-methoxybenzaldehyde.

Mechanistic Insights

Understanding the reaction mechanisms can aid in troubleshooting and optimization.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺[PO₂Cl₂]⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Sigma Complex Arene 1-isopropyl-3-methoxybenzene Arene->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate->Iminium_Salt - H⁺ Product 3-Isopropyl-5-methoxybenzaldehyde Iminium_Salt->Product + H₂O H2O H₂O (work-up)

Caption: Simplified Vilsmeier-Haack reaction mechanism.[1][2]

The Vilsmeier reagent is a relatively weak electrophile, which is why this reaction works well with electron-rich aromatic compounds.[3][7]

Gattermann-Koch Reaction Mechanism

This reaction involves the in-situ generation of a highly reactive formyl cation equivalent.

Gattermann_Koch_Mechanism CO CO Formyl_Cation Formyl Cation Equivalent [HCO]⁺[AlCl₄]⁻ CO->Formyl_Cation + HCl, AlCl₃ HCl HCl AlCl3 AlCl₃ Intermediate Sigma Complex Arene 1-isopropyl-3-methoxybenzene Arene->Intermediate + Formyl Cation Product 3-Isopropyl-5-methoxybenzaldehyde Intermediate->Product - H⁺, - AlCl₃

Caption: Simplified Gattermann-Koch reaction mechanism.[4][9]

A key limitation of the Gattermann-Koch reaction is that it is generally not applicable to phenol or phenol ether substrates, although modifications exist.[5][10]

References

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  • Benzaldehydes: from nitro to hydroxy in one step! , Hive Chemistry Discourse. Available at: [Link]

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Technical Support Center: Synthesis of 3-Isopropyl-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Isopropyl-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important aromatic aldehyde. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

3-Isopropyl-5-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis can be approached through several routes, each with its own set of potential challenges and side product formations. This guide will focus on troubleshooting the most common synthetic pathways, providing explanations for the formation of byproducts and offering practical solutions to minimize their occurrence.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section 1: Issues Related to Formylation Reactions (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, such as 1-isopropyl-3-methoxybenzene, to produce the desired aldehyde.[1]

Question 1: My Vilsmeier-Haack reaction on 1-isopropyl-3-methoxybenzene resulted in a low yield of the desired 3-Isopropyl-5-methoxybenzaldehyde and a significant amount of a dark, tarry substance. What is happening?

Answer:

This is a common issue often attributed to the strong activating nature of the methoxy and isopropyl groups, which can lead to several side reactions.

  • Likely Side Products:

    • Di-formylated products: The electron-rich nature of the aromatic ring can lead to the introduction of a second formyl group.

    • Polymerization/Decomposition: The Vilsmeier reagent (formed from DMF and POCl₃) is a powerful electrophile.[2] Under harsh conditions (e.g., high temperatures), it can promote polymerization or decomposition of the starting material and the product, leading to the formation of intractable tars.

    • Ortho-formylated isomer: While the para-position to the methoxy group is sterically hindered by the isopropyl group, some ortho-formylation can still occur, leading to isomeric impurities.

  • Causality: The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution.[1] The rate and selectivity of this reaction are highly dependent on the reactivity of the aromatic substrate and the reaction conditions. Overly aggressive reaction conditions or prolonged reaction times can favor the formation of these side products.

  • Troubleshooting and Prevention:

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature, to control the reactivity of the Vilsmeier reagent.

    • Stoichiometry: Use a stoichiometric amount of the Vilsmeier reagent. An excess can lead to di-formylation.

    • Slow Addition: Add the Vilsmeier reagent to the solution of 1-isopropyl-3-methoxybenzene slowly to maintain a low concentration of the electrophile and minimize side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction upon completion of the desired transformation.

Section 2: Issues Related to Grignard Reactions

Another synthetic route involves the reaction of a Grignard reagent with a suitable electrophile, such as a nitrile or an ester, to form the aldehyde after hydrolysis.

Question 2: I am attempting to synthesize 3-Isopropyl-5-methoxybenzaldehyde by reacting 3-isopropyl-5-methoxybenzonitrile with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis. However, my main product is a ketone, not the aldehyde. Why?

Answer:

This outcome is a well-documented behavior of Grignard reagents with nitriles.

  • Likely Side Product:

    • Ketone (3-isopropyl-5-methoxyphenyl methyl ketone): The primary product of the reaction between a Grignard reagent and a nitrile is a ketone after hydrolysis of the intermediate imine.[3][4]

  • Causality: The Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine anion.[3] This intermediate is then hydrolyzed during the aqueous workup to yield a ketone.[4] To obtain an aldehyde, a reduction of the nitrile is necessary, not a Grignard addition.

  • Troubleshooting and Prevention:

    • Choice of Reagent: To synthesize the aldehyde from the nitrile, a reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is a common reagent used to reduce nitriles to aldehydes.[5][6] The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.

    • Alternative Grignard Strategy: If a Grignard-based approach is desired, one could consider reacting 3-isopropyl-5-methoxybromobenzene with a formylating agent like N,N-dimethylformamide (DMF). However, this can also present challenges with side reactions.

Question 3: My Grignard reaction to form 3-isopropyl-5-methoxyphenylmagnesium bromide from the corresponding bromide resulted in a significant amount of a white solid, and the subsequent reaction gave a low yield of the desired product. What is this white solid?

Answer:

The white solid is likely a homocoupling product, a common side reaction in Grignard reagent formation.

  • Likely Side Product:

    • 1,2-bis(3-isopropyl-5-methoxyphenyl)ethane (Wurtz coupling product): This dimer is formed by the coupling of two 3-isopropyl-5-methoxyphenyl radicals.[7]

  • Causality: The formation of a Grignard reagent involves a single-electron transfer from magnesium to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide ion.[7] Two of these aryl radicals can couple to form the dimeric side product. This process, known as Wurtz coupling, competes with the formation of the Grignard reagent.

  • Troubleshooting and Prevention:

    • High-Quality Magnesium: Use fresh, high-surface-area magnesium turnings. Activating the magnesium with a small crystal of iodine can also be beneficial.[7]

    • Slow Addition: Add the 3-isopropyl-5-methoxybromobenzene slowly to the magnesium suspension to maintain a low concentration of the halide and minimize the radical coupling reaction.[7]

    • Solvent Choice: The choice of solvent can influence the outcome. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents for Grignard reactions.

Section 3: Issues Related to Oxidation Reactions

A common final step in some synthetic routes is the oxidation of (3-isopropyl-5-methoxyphenyl)methanol to the target aldehyde.

Question 4: I am oxidizing (3-isopropyl-5-methoxyphenyl)methanol to 3-Isopropyl-5-methoxybenzaldehyde, but I am getting a significant amount of a carboxylic acid. How can I prevent this over-oxidation?

Answer:

Over-oxidation of primary alcohols to carboxylic acids is a frequent challenge. The choice of oxidizing agent and reaction conditions are critical.

  • Likely Side Product:

    • 3-Isopropyl-5-methoxybenzoic acid: This is the product of over-oxidation of the aldehyde.[8][9]

  • Causality: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will readily oxidize primary alcohols to carboxylic acids.[9][10] The reaction proceeds through the aldehyde intermediate, which is then further oxidized.[8]

  • Troubleshooting and Prevention:

    • Use a Mild Oxidizing Agent: To stop the oxidation at the aldehyde stage, a milder oxidizing agent is necessary. Common choices include:

      • Pyridinium chlorochromate (PCC): This reagent is known for its ability to selectively oxidize primary alcohols to aldehydes without significant over-oxidation.[9][11]

      • Dess-Martin periodinane (DMP): This is another mild and selective oxidizing agent.[10]

      • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride.[10]

    • Control Reaction Conditions: When using a stronger oxidant, careful control of stoichiometry and immediate removal of the aldehyde from the reaction mixture (e.g., by distillation) can sometimes prevent over-oxidation, though this is less reliable.[8]

Data Summary Table
IssueCommon Side Product(s)Likely CauseRecommended Solution(s)
Low yield in Vilsmeier-Haack Di-formylated products, polymersOverly reactive substrate, harsh conditionsControl temperature, use stoichiometric reagents, slow addition
Ketone formation from nitrile KetoneUse of Grignard reagent instead of reducing agentUse a reducing agent like DIBAL-H
White precipitate in Grignard Homocoupling (Wurtz) productRadical coupling during Grignard formationUse high-quality Mg, slow addition of halide
Carboxylic acid from alcohol oxidation Carboxylic acidUse of a strong oxidizing agentUse a mild oxidizing agent (PCC, DMP, Swern)
Experimental Workflows & Diagrams
Vilsmeier-Haack Reaction Pathway and Side Reaction

The following diagram illustrates the desired formylation and a potential di-formylation side reaction.

Vilsmeier_Haack A 1-Isopropyl-3-methoxybenzene C 3-Isopropyl-5-methoxybenzaldehyde (Desired Product) A->C Formylation B Vilsmeier Reagent (DMF/POCl3) B->C D Di-formylated Product (Side Product) B->D C->D Further Formylation (Excess Reagent/Harsh Conditions) Nitrile_Reactions cluster_grignard Grignard Reaction cluster_reduction Reduction A 3-Isopropyl-5-methoxybenzonitrile C Ketone (Side Product) A->C Addition & Hydrolysis B Grignard Reagent (e.g., MeMgBr) B->C D 3-Isopropyl-5-methoxybenzonitrile F 3-Isopropyl-5-methoxybenzaldehyde (Desired Product) D->F Reduction & Hydrolysis E Reducing Agent (e.g., DIBAL-H) E->F

Caption: Divergent pathways for nitrile conversion.

Alcohol Oxidation Pathways

The diagram below illustrates the oxidation of a primary alcohol and the potential for over-oxidation.

Alcohol_Oxidation A (3-isopropyl-5-methoxyphenyl)methanol D 3-Isopropyl-5-methoxybenzaldehyde (Desired Product) A->D Oxidation E 3-Isopropyl-5-methoxybenzoic acid (Side Product) A->E Over-oxidation B Mild Oxidant (e.g., PCC) B->D C Strong Oxidant (e.g., KMnO4) C->E D->E Further Oxidation

Caption: Oxidation of a primary alcohol to an aldehyde and a carboxylic acid.

References

  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Wikipedia. (2023, November 28). Nitrile reduction. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry LibreTexts. (n.d.). 11.11 Chemistry of Nitriles. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

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Technical Support Center: Troubleshooting the Purification of 3-Isopropyl-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Isopropyl-5-methoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile aromatic aldehyde. The purification of aldehydes, while seemingly straightforward, can present unique challenges due to their propensity for oxidation and sensitivity to certain chromatographic conditions. This guide provides in-depth, field-tested solutions to common problems encountered during the purification process, grounded in chemical principles to empower you to make informed decisions in your work.

Section 1: Understanding Your Compound and Potential Impurities

Effective purification begins with a thorough understanding of your target compound and the likely impurities from its synthesis. 3-Isopropyl-5-methoxybenzaldehyde is typically synthesized via formylation of 3-isopropylanisole. This context is critical for anticipating purification challenges.

Physical & Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₄O₂N/A
Molecular Weight 178.23 g/mol N/A
Appearance Clear, pale yellow liquid[1]
Boiling Point ~143 °C at 50 mmHg[1]
Solubility Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes, Toluene); Insoluble in water.[1][2]
Stability Sensitive to air; prone to oxidation.[1][3]
Frequently Asked Questions (FAQs): Common Impurities

Question: What are the most common impurities I should expect in my crude 3-Isopropyl-5-methoxybenzaldehyde?

Answer: Based on a typical formylation synthesis (e.g., Vilsmeier-Haack or Rieche formylation) of 3-isopropylanisole, you should anticipate the following impurities:

  • Unreacted Starting Material (3-isopropylanisole): A non-polar impurity that can be challenging to separate due to its similar size.

  • 3-Isopropyl-5-methoxybenzoic Acid: This is the most common impurity, formed by the air oxidation of your target aldehyde.[3][4] Its presence is often the primary cause of issues like streaking on TLC plates.

  • Regioisomers: Depending on the formylation method's selectivity, you may have small amounts of other aldehyde isomers.

  • De-alkylation Products: Certain harsh Lewis acid conditions in formylation reactions can potentially lead to the loss of the isopropyl group.[5]

  • Reaction Byproducts: Depending on the specific formylation reaction used (e.g., Duff, Reimer-Tiemann), various other byproducts may be present.[6]

G cluster_synthesis Synthesis & Impurity Formation cluster_impurities Common Impurities SM 3-Isopropylanisole Formylation Formylation Reaction (e.g., Vilsmeier-Haack) SM->Formylation Product 3-Isopropyl-5-methoxybenzaldehyde Formylation->Product Unreacted_SM Unreacted Starting Material Formylation->Unreacted_SM Leads to Side_Rxn Side Reactions Formylation->Side_Rxn Can cause Oxidation Air Oxidation Product->Oxidation Acid 3-Isopropyl-5-methoxybenzoic Acid Oxidation->Acid Forms Byproducts Other Byproducts (e.g., regioisomers) Side_Rxn->Byproducts

Caption: Origin of common impurities during synthesis.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most common method for purifying this aldehyde. However, its success hinges on correctly addressing the compound's sensitivities.

Question: My compound is streaking badly on the TLC plate, making it impossible to assess purity or collect clean fractions. What's wrong?

Answer: This is the most frequently encountered issue and is almost always caused by the presence of the corresponding carboxylic acid impurity.[4] The acidic proton interacts strongly with the silica gel, causing the spot to streak up the plate.

  • The Causality: Silica gel is weakly acidic. The carboxylate form of the impurity binds tightly and creates a continuous trail as the eluent moves.

  • The Solution: To get a clean spot, you must suppress the ionization of the carboxylic acid. Add a small amount (0.1-0.5%) of acetic or formic acid to your eluent system (both for the TLC and the column). This protonates the impurity, making it less polar and causing it to elute as a distinct spot.

Question: I'm seeing a low mass balance after my column. It seems my product is decomposing. How can I prevent this?

Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or aldol-type side reactions.[7][8]

  • The Causality: The Lewis acidic sites on the silica surface can catalyze the decomposition of sensitive aldehydes.

  • Solutions:

    • Deactivate the Silica: Use silica gel that has been treated with a base. A common lab practice is to flush the packed column with your starting eluent containing 1% triethylamine (Et₃N), then re-equilibrate with the starting eluent without the amine. This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[7]

    • Minimize Contact Time: Do not let the compound sit on the column for extended periods. Run the column efficiently and at a reasonable flow rate.

Question: What is a good starting eluent system for separating 3-Isopropyl-5-methoxybenzaldehyde from its starting material?

Answer: The starting material, 3-isopropylanisole, is significantly less polar than the desired aldehyde product. A gradient elution with a hexane/ethyl acetate system is highly effective.

  • Recommended Starting Point: Begin with 95:5 Hexane:Ethyl Acetate.

  • Elution Strategy:

    • The non-polar starting material will elute first in the low-polarity solvent.

    • Gradually increase the polarity to 90:10 and then 85:15 Hexane:Ethyl Acetate to elute your pure product.

    • The carboxylic acid impurity, if present, will elute at a much higher polarity or remain on the column.

Protocol: Flash Column Chromatography
  • Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your starting eluent. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry-packed sample. This prevents band broadening.

  • Column Packing: Wet-pack a suitably sized silica gel column with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add your dry-packed sample to the top of the column.

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Monitor the fractions by TLC.

  • Gradient Increase: Once the less polar impurities have eluted, gradually increase the percentage of ethyl acetate to elute your target compound.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

G cluster_troubleshooting Column Chromatography Troubleshooting Problem Observed Problem Streaking Streaking on TLC Problem->Streaking Decomposition Low Mass Balance / Decomposition Problem->Decomposition Poor_Sep Poor Separation Problem->Poor_Sep Cause_Acid Cause: Carboxylic Acid Impurity Streaking->Cause_Acid Cause_Silica Cause: Acidic Silica Gel Decomposition->Cause_Silica Cause_Eluent Cause: Incorrect Eluent Polarity Poor_Sep->Cause_Eluent Sol_Acid Solution: Add 0.5% Acetic Acid to Eluent Cause_Acid->Sol_Acid Sol_Deactivate Solution: 1. Deactivate Silica with Et3N 2. Use Alumina Cause_Silica->Sol_Deactivate Sol_Gradient Solution: Use a Shallow Gradient (e.g., 5% to 15% EtOAc in Hexane) Cause_Eluent->Sol_Gradient

Caption: Troubleshooting logic for column chromatography.

Section 3: Alternative Purification Methods

While chromatography is common, other techniques can be more effective depending on the scale and nature of the impurities.

A. Vacuum Distillation

Question: When should I consider using vacuum distillation?

Answer: Distillation is an excellent choice for this compound, especially on a larger scale (>5 g), provided it is thermally stable under vacuum.[9] It is particularly effective for removing non-volatile impurities (like baseline material or salts) and highly volatile impurities (like residual solvents).

  • The Causality: Purification by distillation separates components based on differences in their boiling points.[10] By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal decomposition that might occur at atmospheric pressure.[9]

  • Procedure:

    • Place the crude oil in a round-bottom flask with a stir bar.

    • Assemble a short-path distillation apparatus.

    • Apply a vacuum (e.g., 1-10 mmHg).

    • Gently heat the flask in an oil bath. The temperature should be set about 20-30 °C higher than the expected boiling point at that pressure.[9]

    • Collect the distillate fraction that comes over at a constant temperature.

B. Purification via Bisulfite Adduct

Question: My crude material is very impure, and chromatography is giving low yields. Is there a more robust chemical purification method?

Answer: Absolutely. Formation of a sodium bisulfite adduct is a classic, highly selective, and often underutilized method for purifying aldehydes.[7][8]

  • The Causality: The aldehyde functional group undergoes a nucleophilic addition reaction with sodium bisulfite to form a water-soluble (or sometimes insoluble solid) adduct.[11] Non-aldehydic impurities, such as the starting material, do not react and can be washed away with an organic solvent. The pure aldehyde is then regenerated by treating the adduct with a mild base or acid.[7][8]

Protocol: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like methanol or diethyl ether. Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.[8][11] The solid adduct may precipitate.

  • Isolation: If a solid forms, collect it by vacuum filtration and wash it with cold ether to remove trapped organic impurities.

  • Washing: Transfer the adduct (or the entire mixture if no solid formed) to a separatory funnel. Wash the mixture with diethyl ether or ethyl acetate to remove all non-aldehydic impurities. Discard the organic layer.

  • Regeneration: To the aqueous layer containing the adduct, add an aqueous solution of sodium bicarbonate or sodium carbonate slowly until the evolution of gas ceases and the solution is basic. This will reverse the reaction and regenerate the aldehyde.

  • Extraction: Extract the regenerated pure aldehyde from the aqueous layer using fresh diethyl ether or DCM (3x).

  • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

G Start Crude Product (Aldehyde + Impurities) in Ether Add_Bisulfite 1. Add aq. NaHSO3 2. Stir Vigorously Start->Add_Bisulfite Form_Adduct Bisulfite Adduct Forms (in aqueous layer) Add_Bisulfite->Form_Adduct Wash Wash with Ether (Impurities removed in organic layer) Form_Adduct->Wash Separate Separate Layers Wash->Separate Aqueous_Layer Aqueous Layer (contains adduct) Separate->Aqueous_Layer Regenerate Add aq. NaHCO3 to Regenerate Aldehyde Aqueous_Layer->Regenerate Extract Extract with Fresh Ether Regenerate->Extract Pure_Product Pure Aldehyde (in organic layer) Extract->Pure_Product Final Dry and Concentrate Pure_Product->Final

Caption: Workflow for bisulfite adduct purification.

Section 4: Purity Assessment and Storage

Question: How can I confirm the purity of my final product?

Answer: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR: This is the best method for routine purity checks. Look for the characteristic aldehyde proton singlet between 9.8-10.0 ppm. The absence of a broad peak around 12 ppm indicates the removal of the carboxylic acid impurity. Purity can be quantified using a known internal standard (qNMR).

  • GC-MS: Provides excellent information on the presence of volatile impurities and confirms the mass of the desired product.[7]

  • TLC: A quick check showing a single, well-defined spot in multiple eluent systems is a good indicator of purity.

Question: My purified aldehyde is turning yellow after a few days. How should I store it?

Answer: The yellowing is likely due to slow air oxidation. Aldehydes should be stored with care to maintain their purity.[1]

  • Best Practices:

    • Inert Atmosphere: Store under an inert atmosphere of nitrogen or argon.

    • Cold Storage: Keep the compound in a refrigerator or freezer.

    • Light Protection: Use an amber vial or wrap the container in foil to protect it from light.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Fiveable. (2025, August 15). Distillation Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]

  • Google Patents. (1954). US2688591A - Purification of oxo-process aldehydes by distillation.
  • Dr. A. Staebler. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Isopropylbenzaldehyde (CAS 34246-57-6). Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropyl-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Scent.vn. (n.d.). 3-Methoxybenzaldehyde CAS# 591-31-1: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • Reddit. (2015, July 29). Aryl formylation (Rieche) results in loss of iPr group... and I have no idea how or why? Advice/insight?. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). Study of formylation reactions with 1,3-dithiane-based agents. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Google Patents. (2010). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

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Technical Support Center: Catalysis Solutions for 3-Isopropyl-5-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. Synthesizing highly substituted aryl aldehydes like 3-isopropyl-5-methoxybenzaldehyde requires precise tuning of catalytic cycles to avoid pathway divergence (e.g., dehalogenation or overoxidation). Depending on your starting material—the aryl bromide intermediate (1-bromo-3-isopropyl-5-methoxybenzene) utilized in diterpenoid total synthesis [1], or the corresponding benzylic alcohol (3-isopropyl-5-methoxybenzyl alcohol)—the catalyst selection radically shifts.

As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository to establish self-validating laboratory workflows for both definitive synthetic pathways.

Pathway Diagnostics & Decision Tree

Visualizing the logic sequence for choosing your catalytic methodology.

SynthesisFlow Start Target: 3-Isopropyl-5-methoxybenzaldehyde Precursor Select Precursor Material Start->Precursor Route1 Aryl Bromide (1-bromo-3-isopropyl-5-methoxybenzene) Precursor->Route1 Route2 Benzylic Alcohol (3-isopropyl-5-methoxybenzyl alcohol) Precursor->Route2 Cat1 Pd(OAc)2 / CataCXium A CO/H2 (Syngas), TMEDA Route1->Cat1 Cat2 CuI / TEMPO / bpy O2 (Ambient Air), NMI Route2->Cat2 Mech1 Pd Catalytic Cycle: 1. Oxidative Addition 2. CO Insertion 3. H2 Hydrogenolysis Cat1->Mech1 Mech2 Cu/TEMPO Cycle: 1. Cu(I) oxidation by O2 2. H-abstraction by TEMPO 3. Aldehyde Release Cat2->Mech2 Product Pure 3-Isopropyl-5-methoxybenzaldehyde Mech1->Product Mech2->Product

Catalytic decision tree for 3-isopropyl-5-methoxybenzaldehyde synthesis.

Quantitative Comparison of Catalytic Systems

Table 1: Performance Metrics for 3-Isopropyl-5-methoxybenzaldehyde Production

PrecursorCatalyst SystemOxidant / ReductantReaction ConditionsTypical YieldPrimary Side-Reactions
1-Bromo-3-isopropyl-5-methoxybenzene Pd(OAc)2 (0.33 mol%), CataCXium A (1 mol%)CO / H2 (1:1 Syngas)100 °C, 5 bar, Toluene, TMEDA85-90%Debromination (reduction to 3-isopropylanisole)
3-Isopropyl-5-methoxybenzyl alcohol CuI (5 mol%), TEMPO (5 mol%), bpy, NMIO2 (Ambient Air)Room Temp, MeCN>95%Traces of carboxylic acid (rare at room temp)

Section 1: Palladium-Catalyzed Formylation of the Aryl Bromide

If you are following a de novo construction route, your immediate precursor is likely 1-bromo-3-isopropyl-5-methoxybenzene [1]. Direct formylation using synthesis gas (syngas) relies on an efficient palladium cycle where the oxidative addition complex strictly funnels into CO insertion.

Standard Protocol (Syngas Route)
  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor with Pd(OAc)2 (0.33 mol%), the bulky ligand di-1-adamantyl-n-butylphosphine (CataCXium A) (1.0 mol%), and tetramethylethylenediamine (TMEDA) (1.5 equiv).

  • Substrate Addition: Add 1-bromo-3-isopropyl-5-methoxybenzene (1.0 equiv) dissolved in anhydrous toluene (0.8 M).

  • Pressurization: Seal the reactor, remove it from the glovebox, and purge the headspace with a 1:1 mixture of CO/H2 three times. Finally, pressurize to 5 bar.

  • Reaction Execution: Heat to 100 °C with vigorous stirring (800 rpm) to ensure optimal gas-liquid mass transfer. React for 16-24 hours [2].

  • Workup: Safely vent the gases, dilute the mixture with ethyl acetate, and wash with 1M HCl to clear TMEDA. Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography.

Troubleshooting FAQs

Q: My reaction is stalling at 50% conversion, and I am detecting significant amounts of the debrominated byproduct (3-isopropylanisole). How do I fix this? A: Debromination occurs when the hydrogenolysis of the Ar–Pd–Br intermediate kinetically outpaces CO migratory insertion. This means your CO isn't inserting fast enough. First, ensure your syngas ratio is strictly 1:1; hydrogen-rich mixtures shift the kinetics toward reduction. Second, verify the gas-liquid transfer—increase stirring to >800 rpm. The use of CataCXium A is mandatory here; its immense steric bulk prevents the active monomeric palladium species from forming stable off-cycle hydride dimers [Pd(H)(Br)L2] which serve as resting states that promote arene ejection rather than formylation [2, 3].

Q: Can I substitute CataCXium A with a more standard ligand like P(t-Bu)3 to save costs? A: No. While P(t-Bu)3 is exceptional for standard cross-couplings, in syngas formylations it reacts with the amine base to form stable, catalytically inactive three-coordinated neutral acylpalladium diamino complexes. This effectively kills the catalyst [3]. CataCXium A uniquely balances electron richness with the specific cone angle needed to push the rate-determining oxidative addition while preventing deactivation.

Section 2: Aerobic Oxidation of the Benzylic Alcohol

For downstream processing starting from 3-isopropyl-5-methoxybenzyl alcohol, aerobic oxidation offers a greener, ambient-pressure alternative that entirely skirts the safety risks associated with syngas.

Standard Protocol (Cu/TEMPO Route)
  • Catalyst Assembly: In an open round-bottom flask, dissolve CuI (5 mol%) and 2,2'-bipyridine (bpy, 5 mol%) in acetonitrile. The solution will briefly appear brown.

  • Activator Addition: Add N-methylimidazole (NMI, 10 mol%) and 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO, 5 mol%). The solution will transition to a deep red-brown [Cu(bpy)(NMI)]Br resting complex [4].

  • Oxidation: Add the 3-isopropyl-5-methoxybenzyl alcohol (1.0 equiv). Stir the mixture open to ambient air at room temperature. The solution will quickly turn green, confirming the formation of the active Cu(II)-hydroxide species[4].

  • Monitoring & Workup: Stir for 2-4 hours. Upon complete consumption of the alcohol (monitored by TLC), quench with aqueous saturated NH4Cl. Extract with diethyl ether, wash with brine, and concentrate. The resulting 3-isopropyl-5-methoxybenzaldehyde is typically >95% pure without chromatography.

Troubleshooting FAQs

Q: The reaction immediately turned green upon adding the alcohol, but NMR shows mostly unreacted starting material after 4 hours. What is wrong? A: The green color validates that Stage 1 of the catalytic cycle—the oxidation of the Cu(I) complex to the active Cu(II)-hydroxide species by atmospheric O2—is functioning perfectly [4]. The failure lies in Stage 2 (the oxidation of your substrate). While the meta-isopropyl and meta-methoxy groups do not usually impose prohibitive steric hindrance at the benzylic position, trace impurities like thiols or excess free amines in your substrate can outcompete the alcohol for copper coordination, poisoning the center. If your substrate is rigorously pure and stalling persists, TEMPO may be experiencing steric clash. Swap it for a less hindered nitroxyl radical like AZADO or ABNO[5].

Q: I am scaling this up to a multi-gram batch. Can I bubble pure O2 gas through the solvent to speed up the kinetics? A: Do not use pure O2 gas with organic solvents on a large scale due to severe explosion hazards. The complementary one-electron redox dynamics of the Cu/TEMPO system are exceptionally efficient even with the 21% O2 found in standard ambient air [6]. To accelerate a scaled-up batch, simply improve the air-liquid interfacial area by using a mechanical overhead stirrer or a porous sparging tube connected to an air compressor.

References

  • Plamondon, S. J., & Gleason, J. L. (2022). Total Synthesis of (−)-3-Oxoisotaxodione. Organic Letters, 24(12), 2305–2309.[Link]

  • Rai, G., Edwards, L., Greenaway, R. L., & Crimmin, M. R. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 14(1), 18.[Link]

  • Beller, M., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society, 130(46), 15549-15563.[Link]

  • Hill, N. J., et al. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(1), 102–105.[Link]

  • Shibuya, M., et al. (2021). Expansion of Substrate Scope for Nitroxyl Radical/Copper-Catalyzed Aerobic Oxidation of Primary Alcohols: A Guideline for Catalyst Selection. Chemical and Pharmaceutical Bulletin, 69(5), 415-424.[Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Journal of the American Chemical Society, 133(42), 16901-16910.[Link]

Technical Support Center: 3-Isopropyl-5-methoxybenzaldehyde Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Byproduct Control Guide

Welcome to the Technical Support Knowledge Base. This guide is designed for synthesis chemists and drug development professionals actively utilizing 3-isopropyl-5-methoxybenzaldehyde as a molecular building block. The protocols herein are designed as self-validating systems —methodologies where each step provides an immediate observable metric (e.g., color phase shifts, specific LC-MS mass markers) to empirically confirm success before proceeding, effectively minimizing unrecoverable byproduct formation.

FAQ 1: Handling & Basal Degradation Control

Q: I am seeing a slow accumulation of a highly polar byproduct in my neat 3-isopropyl-5-methoxybenzaldehyde stock over several months. What is causing this, and how can I prevent it?

Analysis & Causality: You are observing auto-oxidation. Benzaldehydes are inherently sensitive to radical-mediated atmospheric oxidation, converting to their corresponding benzoic acids. Similar to structurally related substituted aromatics, this compound is highly sensitive to oxidative degradation and UV light exposure[1]. The polar byproduct you see on TLC (retention factor significantly lower than the aldehyde) is 3-isopropyl-5-methoxybenzoic acid.

Mitigation Protocol: Storage protocols strictly mandate keeping the compound at 2–8 °C in amber glass containers[1]. For long-term preservation, flush the vial headspace with heavy inert gas (Argon) after every single use to displace oxygen.

FAQ 2: Upstream Synthesis – Bouveault Formylation Byproducts

Q: When synthesizing 3-isopropyl-5-methoxybenzaldehyde via halogen-metal exchange (n-BuLi) followed by DMF quench on 1-bromo-3-isopropyl-5-methoxybenzene, my yield is heavily contaminated with des-brominated starting material and a heavy diaryl carbinol. How do I fix this?

Analysis & Causality: The formation of 1-isopropyl-3-methoxybenzene (des-bromo byproduct) is caused by trace moisture in your solvent or DMF, which rapidly protonates the highly reactive aryllithium intermediate before it can react with DMF. The heavy byproduct (a diaryl carbinol) occurs when the tetrahedral hemiaminal intermediate collapses prematurely before the final aqueous quench, releasing free aldehyde into the reactor which is subsequently attacked by unreacted aryllithium. The mechanism of this foundational organolithium transformation requires strict temperature adherence to stabilize the hemiaminal .

LithiationFormylation A 1-Bromo-3-isopropyl- 5-methoxybenzene B Aryllithium Intermediate (Stable at -78°C) A->B n-BuLi, THF -78°C C Tetrahedral Hemiaminal Complex (Stable prior to quench) B->C Dry DMF E Byproduct: 1-Isopropyl-3- methoxybenzene (Des-bromo) B->E Trace H2O (Protonation) D Target: 3-Isopropyl-5- methoxybenzaldehyde C->D Aq. Acid Quench F Byproduct: Diaryl Carbinol C->F Premature Collapse & Aryl-Li Attack

Caption: Workflow & Byproduct Pathways for Upstream Formylation via Halogen-Metal Exchange.

Self-Validating Protocol:

  • Lithiation: Dissolve 1.0 eq of the aryl bromide in strictly anhydrous THF (Karl Fischer titration < 50 ppm H₂O). Cool to -78 °C. Dropwise add 1.05 eq n-BuLi. Validation: The solution will adopt a faint yellow tint. Stir for 30 min.

  • Formylation: Add 2.0 eq of anhydrous DMF in a rapid, single bolus down the side of the flask to maintain the cryogenic temperature. Validation: An immediate minor exotherm occurs. Stir for 1 hour at -78 °C.

  • Quench: Do not allow the reaction to warm up while basic. Quench at -78 °C with cold 1M HCl or saturated NH₄Cl until pH 4 is achieved. Causality Check: Acidic conditions permanently trap the amine leaving group and prevent premature carbinol formation during warmup.

FAQ 3: Downstream Alkylation – Reductive Amination Selectivity

Q: I am attempting a reductive amination using a primary aliphatic amine. I am seeing massive conversion to 3-isopropyl-5-methoxybenzyl alcohol and over-alkylation to a tertiary amine. How can I gain kinetic control over the imine formation?

Analysis & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because the electron-withdrawing acetate groups slow down hydride transfer compared to standard NaBH₄, heavily favoring reduction of the protonated iminium ion over the free aldehyde . However, the bulky C3-isopropyl group sterically hinders the initial imine condensation. If the reductant is added before the imine fully forms, the prolonged exposure causes the reductant to directly attack the unreacted aldehyde, yielding the benzyl alcohol byproduct. Over-alkylation occurs if the stoichiometry permits the generated secondary amine to outcompete the primary amine for remaining aldehyde.

Reductive_Amination A 3-Isopropyl-5- methoxybenzaldehyde B Imine / Iminium Intermediate A->B R-NH2, AcOH (Imine Formation) D Byproduct: Benzyl Alcohol (Direct Reduction) A->D Excess Reductant / Slow Imine Formation C Target Secondary Amine B->C NaBH(OAc)3 (Hydride Transfer) E Byproduct: Tertiary Amine (Over-alkylation) C->E Reaction with Unreacted Aldehyde

Caption: Reductive Amination Causality: Reagent competition drives specific byproduct formation.

Self-Validating Protocol:

  • Imine Pre-formation: Combine 1.0 eq aldehyde, 1.2 eq primary amine, and 1.5 eq glacial acetic acid in 1,2-dichloroethane (DCE).

  • Validation Check: Stir at room temperature for 1–2 hours. Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when the aldehyde mass (m/z 179[M+H]⁺) is depleted by >90%.

  • Reduction: Add 1.5 eq NaBH(OAc)₃ portion-wise over 15 minutes to control the exotherm. Stir for 4 hours, then quench with saturated NaHCO₃.

FAQ 4: Downstream Olefination – Wittig Reaction & TPPO Removal

Q: My Wittig reaction (methylenation) of 3-isopropyl-5-methoxybenzaldehyde leaves a crude mixture heavily contaminated with triphenylphosphine oxide (TPPO). Chromatographic separation is severely impacting my yield. Is there a better removal strategy?

Analysis & Causality: The formation of stoichiometric TPPO is mechanistically unavoidable; the immense bond dissociation energy of the P=O double bond (ca. 130 kcal/mol) is the thermodynamic driver for the necessary oxaphosphetane cycloreversion . Because TPPO has a highly polarized P=O bond, it smears heavily across silica gel columns. Exploiting its differential solubility in non-polar alkane solvents provides a reliable crash-out mechanism .

Wittig_Olefination A Methyltriphenylphosphonium Bromide B Phosphorus Ylide (Bright Yellow) A->B Base (NaHMDS) -78°C to 0°C C Oxaphosphetane Intermediate B->C + Aldehyde F Unreacted Aldehyde B->F H2O Contamination (Ylide Quenching) D Target: Styrene Derivative C->D Cycloreversion (Spontaneous) E Byproduct: TPPO (Triphenylphosphine Oxide) C->E Driven by P=O Bond Energy

Caption: Wittig Olefination Mechanism and Reagent-Driven Byproduct Segregation.

Self-Validating Protocol (TPPO Precipitation):

  • Ylide Generation: Suspend 1.2 eq MePPh₃Br in THF at 0 °C. Dropwise add 1.15 eq NaHMDS. Validation Check: The suspension must transition to a vibrant canary yellow, confirming ylide stabilization.

  • Coupling: Add the aldehyde. Stir to room temperature. Validation Check: The yellow color should fade to a pale suspension, indicating ylide consumption.

  • Crash-Out Separation: Quench with water, extract with MTBE, and evaporate to a dry paste. Resuspend the crude paste in exactly 1 volume (v/w) of warm dichloromethane. While stirring vigorously, rapidly add 10 volumes of ice-cold hexanes.

  • Validation: TPPO will immediately precipitate as a dense white crystalline solid. Filter through a thin pad of Celite and evaporate the filtrate to obtain >90% pure styrene product.

Quantitative Comparison: Mass Spectrometry Tracking

Track your reaction progress and troubleshoot deviations using these standardized ESI+ mass markers.

Workflow Category Target Compound Major Byproduct Mechanistic Cause Mass Spec (m/z) [M+H]⁺
Bouveault Formylation 3-Isopropyl-5-methoxybenzaldehyde1-Isopropyl-3-methoxybenzeneH₂O protonates Aryl-LiTarget: 179Byprod: 151
Bouveault Formylation 3-Isopropyl-5-methoxybenzaldehydeDiaryl CarbinolHemiaminal collapses earlyByprod: 343
Reductive Amination Aliphatic Secondary Amine3-Isopropyl-5-methoxybenzyl alcoholDirect hydride attackTarget: [varies]Byprod: 163 [M+H-H₂O]⁺
Wittig Olefination 1-Isopropyl-3-methoxy-5-vinylbenzeneTriphenylphosphine Oxide (TPPO)Reagent byproductTarget: 177Byprod: 279
Comprehensive References
  • Title: Reaction of organolithium reagents with N,N-dimethylformamide. Source: Journal of Organic Chemistry (1978). URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (1996). URL: [Link]

  • Title: The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Source: Chemical Reviews (1989). URL: [Link]

  • Title: A practical method for the removal of triphenylphosphine oxide from reaction mixtures. Source: Tetrahedron Letters (2005). URL: [Link]

Sources

Technical Support Center: Regioselective Synthesis of 3-Isopropyl-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically focusing on the regioselective synthesis of 3-Isopropyl-5-methoxybenzaldehyde. Here, we address common challenges, provide troubleshooting strategies, and offer detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 3-Isopropyl-5-methoxybenzaldehyde via direct formylation of 3-isopropylanisole?

The core challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution reaction. The starting material, 3-isopropylanisole (also known as 1-isopropyl-3-methoxybenzene), has two substituents on the benzene ring: a methoxy group (-OCH₃) and an isopropyl group (-CH(CH₃)₂). Both of these are activating groups and are classified as ortho, para-directors.[1][2]

  • Methoxy Group (-OCH₃): This is a strongly activating group. It donates electron density to the ring primarily through a strong resonance effect (+M), significantly stabilizing the carbocation intermediates (arenium ions) formed during an attack at the ortho and para positions.[3][4]

  • Isopropyl Group (-CH(CH₃)₂): This is a weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation.[5]

These directing effects are in competition. The incoming electrophile (the formylating agent) will be directed to multiple positions on the ring, leading to a mixture of isomers.

Q2: Based on directing group theory, what are the expected products from the direct formylation of 3-isopropylanisole?

Given the directing effects, we can predict the potential sites of formylation. Let's number the ring of 3-isopropylanisole starting from the isopropyl group at C1 and the methoxy group at C3.

  • Position 2 (ortho to Isopropyl, ortho to Methoxy): Attack is sterically hindered by two adjacent bulky groups. This product is expected to be a very minor component.

  • Position 4 (para to Isopropyl, ortho to Methoxy): Attack is electronically favored by both groups. This is expected to be a major product.

  • Position 5 (meta to Isopropyl, ortho to Methoxy): This is the position for our desired product. Attack is strongly favored by the methoxy group but electronically disfavored by the isopropyl group.

  • Position 6 (ortho to Isopropyl, para to Methoxy): Attack is strongly favored electronically by both groups. This is also expected to be a major product.

Therefore, a direct formylation is likely to yield a mixture of 2-isopropyl-5-methoxybenzaldehyde (from attack at position 6), 4-isopropyl-3-methoxybenzaldehyde (from attack at position 4), and the desired 3-isopropyl-5-methoxybenzaldehyde (from attack at position 5), making isolation and purification of the target molecule a significant challenge.

Troubleshooting Guide: Common Experimental Issues

Problem: My Vilsmeier-Haack formylation of 3-isopropylanisole resulted in a complex mixture of isomers with a low yield of the desired 3-isopropyl-5-methoxybenzaldehyde. How can I improve regioselectivity?

This is the most common issue. While achieving perfect regioselectivity is difficult, you can influence the product distribution by carefully controlling the reaction conditions. The Vilsmeier-Haack reaction, which uses a chloroiminium salt (the "Vilsmeier reagent") generated from DMF and POCl₃, is a relatively mild formylation method suitable for electron-rich arenes.[6][7]

Root Cause Analysis:

The product ratio is determined by the relative stability of the carbocation intermediates formed during the electrophilic attack at each position. The methoxy group's powerful resonance stabilization generally dominates. However, the Vilsmeier reagent is bulky, and steric hindrance plays a crucial role.

Solutions & Optimization Strategies:

  • Temperature Control: The Vilsmeier-Haack reaction is typically exothermic during reagent formation.[8] Lowering the reaction temperature (e.g., maintaining 0-5 °C) during the addition of the electrophile to the anisole substrate can increase selectivity. Lower temperatures favor the thermodynamically more stable product and can enhance the influence of steric factors, potentially favoring attack at the less hindered position 5 over the more crowded position 6.

  • Solvent Effects: While DMF often serves as both reagent and solvent, using an inert co-solvent like dichloromethane (DCM) or dichloroethane (DCE) can be beneficial.[8] A co-solvent can help maintain homogeneity, especially if the Vilsmeier reagent precipitates, and can modulate the reactivity of the electrophile.

  • Stoichiometry: Carefully control the molar ratios. A slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) is standard. Using a large excess can lead to side reactions and more complex product mixtures.

Below is a diagram illustrating the competing reaction pathways.

G cluster_paths Electrophilic Attack Pathways start 3-Isopropylanisole + Vilsmeier Reagent C4_int Attack at C4 (para to iPr, ortho to OMe) Major Product Pathway start->C4_int Favored C6_int Attack at C6 (ortho to iPr, para to OMe) Major Product Pathway start->C6_int Favored C5_int Attack at C5 (meta to iPr, ortho to OMe) Desired Product Pathway start->C5_int Less Favored C2_int Attack at C2 (ortho to iPr, ortho to OMe) Sterically Hindered start->C2_int Disfavored prod_4 4-Isopropyl-3-methoxybenzaldehyde C4_int->prod_4 prod_6 2-Isopropyl-5-methoxybenzaldehyde C6_int->prod_6 prod_5 3-Isopropyl-5-methoxybenzaldehyde (Target Molecule) C5_int->prod_5 prod_2 Minor/Trace Product C2_int->prod_2

Caption: Competing formylation pathways for 3-isopropylanisole.

Problem: I have an isomeric mixture of aldehydes that are proving difficult to separate by standard column chromatography.

Positional isomers of substituted benzaldehydes often have very similar polarities, making them co-elute during chromatography.

Root Cause Analysis:

The minimal structural difference between, for example, 2-isopropyl-5-methoxybenzaldehyde and 3-isopropyl-5-methoxybenzaldehyde results in nearly identical interactions with the stationary phase (e.g., silica gel).

Solutions & Optimization Strategies:

  • Optimize Column Chromatography:

    • Shallow Gradient: Instead of a steep gradient, use a very shallow gradient or isocratic elution with a finely tuned solvent system (e.g., 98:2 Hexane:Ethyl Acetate, moving to 97:3).

    • Alternative Solvents: Explore different solvent systems. Toluene can sometimes provide different selectivity compared to hexanes in a mobile phase with ethyl acetate or ether.

    • High-Performance Flash Chromatography: Utilize high-quality, small-particle-size silica in pre-packed columns for superior resolution.[9]

  • Derivatization: If chromatography fails, consider temporarily converting the aldehydes into derivatives that may have more distinct physical properties.

    • Schiff Base Formation: React the aldehyde mixture with an amine (e.g., aniline) to form imines (Schiff bases). The different steric environments around the imine functionality might allow for easier separation by chromatography or even crystallization. The purified imine can then be hydrolyzed back to the pure aldehyde.[10]

    • Bisulfite Adducts: Aldehydes can form crystalline bisulfite adducts. While this is a classic method, the selectivity of adduct formation between isomers may not be high, but it is worth investigating.

  • Preparative HPLC: For high-purity material required in drug development, preparative reverse-phase HPLC is a powerful, albeit more expensive, option. The separation mechanism is different from normal-phase chromatography and can often resolve challenging isomers.

Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation of 3-Isopropylanisole

This protocol is designed to maximize the yield of the desired 3-isopropyl-5-methoxybenzaldehyde by carefully controlling reaction conditions.

Materials:

  • 3-Isopropylanisole (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated sodium acetate solution

  • Deionized water

  • Brine

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, flame-dried flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) to anhydrous DCM. Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring over 30 minutes. Ensure the internal temperature does not exceed 5 °C. A thick white precipitate of the Vilsmeier reagent may form.[8] Stir the mixture at 0 °C for an additional 30 minutes.

  • Reaction with Substrate: Add a solution of 3-isopropylanisole (1.0 eq) in anhydrous DCM dropwise to the cold Vilsmeier reagent suspension. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 95:5 Hexane:Ethyl Acetate).

  • Work-up and Isolation: Cool the reaction mixture back to 0 °C. Carefully pour it onto a stirred mixture of crushed ice and saturated sodium acetate solution. This step hydrolyzes the intermediate iminium salt and neutralizes excess acid.[8] Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomeric aldehydes.

Scientist's Note: The purity of reagents is critical. Use freshly distilled POCl₃ and anhydrous DMF to prevent quenching of the Vilsmeier reagent by moisture.

Protocol 2: Purification by High-Resolution Flash Chromatography

Setup:

  • Stationary Phase: High-quality silica gel (e.g., 40-63 µm particle size).

  • Mobile Phase (Eluent): A finely tuned mixture of hexane and ethyl acetate. Start with a very low polarity (e.g., 99:1 Hexane:EtOAc).

  • Detection: TLC with visualization under UV light (254 nm) and/or staining (e.g., potassium permanganate).

Procedure:

  • Sample Loading: Dissolve the crude aldehyde mixture in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. This "dry loading" technique provides better separation than liquid injection.

  • Elution: Load the dried sample onto the column. Begin elution with 99:1 Hexane:EtOAc. Collect fractions continuously.

  • Gradient: After several column volumes, slowly and incrementally increase the polarity. For example, move to 98.5:1.5, then 98:2. A very shallow gradient is key to resolving isomers with close Rf values.[11]

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure desired isomer.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-Isopropyl-5-methoxybenzaldehyde.

Data Summary

The following table summarizes expected outcomes based on the principles of electrophilic aromatic substitution. Actual yields and ratios will vary based on precise experimental conditions.

Formylation MethodKey ParametersExpected Major ProductsDesired Product YieldKey Challenge
Vilsmeier-Haack POCl₃, DMF, 0°C to RT2-isopropyl-5-methoxybenzaldehyde, 4-isopropyl-3-methoxybenzaldehydeLow to ModeratePoor regioselectivity
Gattermann HCN, HCl, AlCl₃Mixture of isomersLowHigh toxicity of HCN
Ortho-Lithiation n-BuLi, then DMFPotentially higher selectivity for position 2 or 6Very LowDirecting metallation group required

Workflow Visualization

G cluster_synthesis Synthesis cluster_purification Purification & Analysis reagent_prep 1. Vilsmeier Reagent Preparation (POCl3 + DMF) reaction 2. Reaction with 3-Isopropylanisole reagent_prep->reaction workup 3. Aqueous Workup & Neutralization reaction->workup extraction 4. Extraction & Crude Product Isolation workup->extraction dry_load 5. Dry Loading on Silica extraction->dry_load Crude Product chromatography 6. High-Resolution Flash Chromatography dry_load->chromatography analysis 7. Fraction Analysis (TLC) chromatography->analysis final_product 8. Pure 3-Isopropyl-5- methoxybenzaldehyde analysis->final_product

Caption: A standard workflow from synthesis to purification.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, June 22). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • Chemsrc. (2025, September 29). 3-isopropylanisole | CAS#:6380-20-7. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl) benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. Retrieved from [Link]

  • ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. Retrieved from [Link]

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Validation & Comparative

analytical methods for 3-Isopropyl-5-methoxybenzaldehyde characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of 3-Isopropyl-5-methoxybenzaldehyde

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 3-Isopropyl-5-methoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge requiring a multi-technique approach to fully elucidate its structure, purity, and properties. This guide provides a comprehensive comparison of the primary analytical methods for its characterization, offering not just protocols, but the scientific rationale behind the choice of each technique.

Structural and Physicochemical Properties

Before delving into spectroscopic and chromatographic analysis, understanding the basic physicochemical properties of 3-Isopropyl-5-methoxybenzaldehyde is essential. These properties influence sample preparation, choice of analytical technique, and interpretation of results.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂N/A
Molecular Weight 178.23 g/mol N/A
IUPAC Name 3-isopropyl-5-methoxybenzaldehydeN/A
CAS Number 136009-85-9N/A
Appearance Predicted: Colorless to pale yellow liquidInferred
Solubility Predicted: Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in waterInferred

Note: As this is a specialized chemical, some properties are predicted based on structurally similar compounds like 3-isopropylbenzaldehyde[1] and 3-methoxybenzaldehyde[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus.

Expertise & Experience: Why NMR is Indispensable

For 3-Isopropyl-5-methoxybenzaldehyde, ¹H and ¹³C NMR are non-negotiable. ¹H NMR will confirm the presence and connectivity of the aldehyde proton, aromatic protons, and the protons of the isopropyl and methoxy groups. The distinct chemical shift of the aldehyde proton (typically δ 9-10 ppm) is a key diagnostic feature.[4] ¹³C NMR complements this by identifying all unique carbon atoms, including the characteristic carbonyl carbon of the aldehyde (δ 190-200 ppm).[5]

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.9 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ 7.3-7.5 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to a complex splitting pattern.

    • δ 3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • δ 3.0 ppm (sept, 1H): Isopropyl methine proton (-CH(CH₃)₂).

    • δ 1.2 ppm (d, 6H): Isopropyl methyl protons (-CH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 192 ppm: Aldehyde carbonyl carbon (C=O).

    • δ 160 ppm: Aromatic carbon attached to the methoxy group (C-O).

    • δ 150 ppm: Aromatic carbon attached to the isopropyl group.

    • δ 138 ppm: Aromatic carbon attached to the aldehyde group.

    • δ 120-130 ppm: Remaining aromatic carbons.

    • δ 55 ppm: Methoxy carbon (-OCH₃).

    • δ 34 ppm: Isopropyl methine carbon.

    • δ 24 ppm: Isopropyl methyl carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR or 25-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

  • Acquisition: Place the NMR tube in the spectrometer's spinner and insert it into the magnet. Acquire the ¹H and ¹³C spectra according to standard instrument parameters. For complete assignment, 2D NMR experiments like COSY and HSQC may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign chemical shifts for both ¹H and ¹³C spectra, referencing the solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample (5-50 mg) Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H Acquire 1H Spectrum Transfer->Acquire1H Insert into Spectrometer Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (Optional) Acquire13C->Acquire2D Process Process FID Data Acquire2D->Process Assign Assign Signals Process->Assign Elucidate Elucidate Structure Assign->Elucidate

NMR Analysis Workflow

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through fragmentation analysis. It is highly sensitive and is often coupled with a chromatographic technique for mixture analysis.

Expertise & Experience: Choosing the Right MS Approach

For a relatively volatile compound like 3-Isopropyl-5-methoxybenzaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal choice.[7] It provides both the retention time (a purity indicator) and the mass spectrum for identification. The electron ionization (EI) mass spectrum is expected to show a clear molecular ion (M⁺) peak and characteristic fragment ions resulting from the loss of the isopropyl group, methoxy group, or the aldehyde's hydrogen or CO moiety.[8]

Predicted Mass Spectrum (Electron Ionization)
  • m/z 178: Molecular ion [M]⁺.

  • m/z 177: [M-H]⁺, loss of the aldehydic hydrogen, a common fragmentation for aldehydes.[8]

  • m/z 163: [M-CH₃]⁺, loss of a methyl radical from the isopropyl group.

  • m/z 150: [M-CO]⁺, loss of carbon monoxide.

  • m/z 135: [M-C₃H₇]⁺, loss of the isopropyl radical, likely a prominent peak.

  • m/z 105: [M-C₃H₇ - CO]⁺.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation Setup:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[9]

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Analysis: Identify the peak corresponding to the compound. Analyze the associated mass spectrum, identify the molecular ion peak, and compare the fragmentation pattern to predicted pathways and library data.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_analysis Data Analysis PrepareSol Prepare Dilute Solution (~100 µg/mL) Inject Inject 1 µL PrepareSol->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Analysis Ionize->Detect GetChroma Obtain Chromatogram Detect->GetChroma GetSpectrum Extract Mass Spectrum GetChroma->GetSpectrum Analyze Analyze Fragmentation GetSpectrum->Analyze Confirm Confirm MW & Structure Analyze->Confirm

GC-MS Analysis Workflow

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expertise & Experience: Interpreting the IR Spectrum

For 3-Isopropyl-5-methoxybenzaldehyde, the IR spectrum will be dominated by the strong carbonyl (C=O) stretch of the aldehyde. Its position, slightly lowered due to conjugation with the aromatic ring (around 1700 cm⁻¹), is highly diagnostic.[4][10] Another key feature is the pair of weak to medium C-H stretching bands of the aldehyde group itself, typically found between 2700-2900 cm⁻¹.[5] These peaks definitively distinguish an aldehyde from a ketone.

Predicted IR Absorption Bands
  • ~3050 cm⁻¹: Aromatic C-H stretch.

  • ~2960 cm⁻¹: Aliphatic C-H stretch (from isopropyl group).

  • ~2840 & ~2740 cm⁻¹: Aldehyde C-H stretch (Fermi doublet).[11]

  • ~1700 cm⁻¹: Strong C=O stretch (conjugated aldehyde).

  • ~1600 & ~1480 cm⁻¹: Aromatic C=C ring stretches.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).

  • ~1050 cm⁻¹: Symmetric C-O-C stretch (aryl ether).

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption frequencies corresponding to the molecule's functional groups.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the premier technique for determining the purity of a compound and quantifying impurities. Its high resolution and sensitivity make it essential for quality control in drug development.[12]

Expertise & Experience: Developing a Robust HPLC Method

A reversed-phase HPLC (RP-HPLC) method is the logical choice for a moderately polar compound like 3-Isopropyl-5-methoxybenzaldehyde.[12][13] A C18 column provides excellent hydrophobic retention. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, allows for gradient elution to separate impurities with a wide range of polarities.[14] UV detection is ideal, as the aromatic ring provides a strong chromophore.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm).

    • Column Temperature: 30 °C.

  • Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Gradient Elution:

    • 0-20 min: 50% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% B to 50% B

    • 26-30 min: Hold at 50% B (re-equilibration)

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow MobilePhase Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) SystemEquil Equilibrate HPLC System MobilePhase->SystemEquil SamplePrep Prepare Sample Solution (~1 mg/mL) Inject Inject Sample (10 µL) SamplePrep->Inject SystemEquil->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Integrate Peaks & Calculate Purity Detect->Analyze

Sources

A Comparative Guide to the Synthesis of Substituted Methoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted methoxybenzaldehydes are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their versatile reactivity, stemming from the electron-donating nature of the methoxy group and the electrophilic character of the aldehyde, makes them valuable building blocks in organic synthesis. The choice of synthetic route to these compounds is a critical decision that significantly impacts reaction efficiency, regioselectivity, functional group tolerance, and scalability. This guide provides an in-depth, objective comparison of the most common and effective methods for the synthesis of substituted methoxybenzaldehydes, supported by experimental data and mechanistic insights.

Direct Formylation of Methoxyarenes: A Head-to-Head Comparison

The direct introduction of a formyl group onto an electron-rich methoxy-substituted benzene ring is a common and efficient strategy. Several named reactions have been developed for this purpose, each with its own set of advantages and limitations.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, including methoxybenzenes.[2][3] The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[2][4]

Mechanism of Action:

The reaction begins with the formation of the electrophilic chloroiminium salt, the Vilsmeier reagent. The electron-rich methoxy-substituted aromatic ring then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[5][6]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Methoxyarene Methoxyarene Methoxyarene->Iminium_intermediate Electrophilic Attack Aldehyde Substituted Methoxybenzaldehyde Iminium_intermediate->Aldehyde Hydrolysis H2O H₂O (workup) H2O->Aldehyde Duff_Reaction Methoxyarene Methoxyarene Benzylamine_derivative Benzylamine Derivative Methoxyarene->Benzylamine_derivative Aminomethylation HMTA HMTA (Hexamethylenetetramine) Iminium_ion Iminium Ion (from HMTA) HMTA->Iminium_ion Acid Acid (e.g., TFA) Acid->Iminium_ion Iminium_ion->Benzylamine_derivative Aldehyde Substituted Methoxybenzaldehyde Benzylamine_derivative->Aldehyde Intramolecular Redox & Hydrolysis H2O H₂O (hydrolysis) H2O->Aldehyde

Sources

Reactivity of 3-Isopropyl-5-methoxybenzaldehyde vs. 4-isopropylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic aldehydes is paramount for predictable and efficient molecule construction. This guide provides an in-depth, objective comparison of the reactivity of two structurally related benzaldehydes: 3-Isopropyl-5-methoxybenzaldehyde and 4-isopropylbenzaldehyde (also known as Cuminaldehyde). We will dissect the electronic and steric factors governing their behavior and provide supporting experimental frameworks to validate these principles.

At a Glance: Structural and Electronic Profiles

The reactivity of a benzaldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[1] Substituents on the aromatic ring can either donate or withdraw electron density, thereby modulating this electrophilicity and influencing the rate of nucleophilic attack.[1][2]

CompoundStructureKey Substituent EffectsPredicted Reactivity towards Nucleophiles
4-isopropylbenzaldehyde 4-isopropylbenzaldehydePara-Isopropyl Group: Weakly electron-donating via induction (+I effect).Lower. The +I effect slightly reduces the partial positive charge on the carbonyl carbon, deactivating it.
3-Isopropyl-5-methoxybenzaldehyde 3-Isopropyl-5-methoxybenzaldehydeMeta-Isopropyl Group: Weakly electron-donating (+I effect). Meta-Methoxy Group: Primarily electron-withdrawing via induction (-I effect) as the resonance effect does not extend to the carbonyl carbon from the meta position.Higher. The dominant -I effect of the methoxy group increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Theoretical Deep Dive: The "Why" Behind the Reactivity Difference

The reactivity of the carbonyl group in these aldehydes is a classic case of competing electronic effects. To understand the predicted reactivity, we must analyze the inductive and resonance effects of the substituents.

Electronic Effects
  • Inductive Effect (I): This is the transmission of charge through sigma (σ) bonds. Alkyl groups, like isopropyl, are weakly electron-donating (+I), while electronegative atoms like oxygen (in the methoxy group) are electron-withdrawing (-I).

  • Resonance Effect (R): This involves the delocalization of pi (π) electrons across the aromatic system. A methoxy group has a lone pair on the oxygen that can be donated into the ring, a strong electron-donating resonance effect (+R).

In 4-isopropylbenzaldehyde , the para-isopropyl group exerts a weak +I effect, pushing electron density towards the ring and slightly decreasing the electrophilicity of the carbonyl carbon. This makes it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[3]

In 3-Isopropyl-5-methoxybenzaldehyde , the situation is more complex. The isopropyl group still has a weak +I effect. However, the methoxy group's influence is position-dependent. From the meta position, its strong +R effect cannot be delocalized to the aldehyde group. Therefore, its electron-withdrawing inductive effect (-I) becomes the dominant electronic influence on the reaction center. This -I effect pulls electron density away from the ring and the carbonyl carbon, increasing its partial positive charge and making it more electrophilic and thus more susceptible to nucleophilic attack.[1][4]

Steric Effects

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[5] For both molecules, the isopropyl group is relatively distant from the aldehyde functional group. In 4-isopropylbenzaldehyde, it is at the opposite end of the ring. In 3-Isopropyl-5-methoxybenzaldehyde, it is in a meta position. In neither case is the steric hindrance at the carbonyl carbon significant enough to be the primary determinant of reactivity, especially when compared to the pronounced electronic differences.[6]

Experimental Validation: Nucleophilic Addition via Hydride Reduction

To empirically test our theoretical analysis, a comparative reduction reaction using sodium borohydride (NaBH₄) is an ideal model system.[7][8][9] This reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[7][10] The more electrophilic the carbonyl carbon, the faster the reaction will proceed.

Based on our analysis, we predict that 3-Isopropyl-5-methoxybenzaldehyde will react faster with NaBH₄ than 4-isopropylbenzaldehyde.

Comparative Reduction Protocol

This protocol is designed to be a self-validating system where the relative reaction rates can be monitored and compared under identical conditions.

Objective: To compare the rate of reduction of 3-Isopropyl-5-methoxybenzaldehyde and 4-isopropylbenzaldehyde to their corresponding benzyl alcohols using NaBH₄.

Materials:

  • 3-Isopropyl-5-methoxybenzaldehyde

  • 4-isopropylbenzaldehyde[11][12]

  • Sodium borohydride (NaBH₄)

  • Methanol (ACS grade)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Silica gel TLC plates (with UV indicator)

  • Standard laboratory glassware

Procedure:

  • Preparation: Prepare 0.1 M solutions of each aldehyde in methanol in separate, identical round-bottom flasks equipped with magnetic stir bars. Place both flasks in an ice-water bath (0 °C) and stir for 10 minutes to equilibrate the temperature.

  • Reaction Initiation: Prepare a fresh 0.2 M solution of NaBH₄ in cold methanol. At time t=0, add an equimolar amount (1.0 equivalent) of the NaBH₄ solution to each aldehyde solution simultaneously.

  • Monitoring by TLC: At regular intervals (e.g., t = 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture and immediately quench it in a vial containing a few drops of acetone (to destroy excess NaBH₄). Spot the quenched aliquots on a single TLC plate.

  • TLC Analysis: Develop the TLC plate using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). Visualize the spots under a UV lamp. The starting aldehyde will be a UV-active spot, and the product alcohol will be another. The disappearance of the starting material spot indicates the reaction's progress.

  • Data Interpretation: The flask in which the starting aldehyde spot disappears first contains the more reactive compound. For a more quantitative analysis, the spot intensities can be estimated or measured using densitometry.

Predicted Experimental Outcome

A table summarizing the expected results based on electronic principles.

AldehydeKey Electronic Influence on CarbonylPredicted Time for Complete Consumption (TLC)Product
4-isopropylbenzaldehyde+I (donating) effect from isopropyl groupSlower (e.g., ~20-30 min)(4-isopropylphenyl)methanol
3-Isopropyl-5-methoxybenzaldehyde-I (withdrawing) effect from methoxy groupFaster (e.g., ~5-10 min)(3-isopropyl-5-methoxyphenyl)methanol

Visualization of Key Concepts

Diagram: Electronic Effects on Carbonyl Electrophilicity

The following diagram illustrates the dominant electronic effects influencing the reactivity of the aldehyde group in both molecules.

G cluster_0 4-isopropylbenzaldehyde (Less Reactive) cluster_1 3-Isopropyl-5-methoxybenzaldehyde (More Reactive) mol1 C=O Carbon (Less Electrophilic) ring1 Aromatic Ring ring1->mol1 e⁻ donating sub1 para-Isopropyl Group (+I Effect) sub1->ring1 e⁻ donating mol2 C=O Carbon (More Electrophilic) ring2 Aromatic Ring ring2->mol2 e⁻ withdrawing sub2 meta-Methoxy Group (-I Effect Dominates) sub2->ring2 e⁻ withdrawing sub3 meta-Isopropyl Group (+I Effect) sub3->ring2 Minor effect

Caption: Dominant electronic effects influencing carbonyl reactivity.

Diagram: Experimental Workflow

This diagram outlines the logical flow of the comparative reduction experiment.

G prep Prepare 0.1M Aldehyde Solutions in Methanol equilibrate Equilibrate at 0°C prep->equilibrate initiate Add 1.0 eq. NaBH₄ (t=0) equilibrate->initiate monitor Monitor via TLC at t = 2, 5, 10, 20 min initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze TLC Plate quench->analyze conclusion Determine Relative Reactivity analyze->conclusion

Caption: Workflow for comparative NaBH₄ reduction.

Conclusion

The reactivity of substituted benzaldehydes is a finely tuned interplay of electronic and, to a lesser extent, steric factors. In the comparison between 3-Isopropyl-5-methoxybenzaldehyde and 4-isopropylbenzaldehyde, the electronic effects are the decisive factor.

3-Isopropyl-5-methoxybenzaldehyde is demonstrably more reactive towards nucleophiles. This heightened reactivity is a direct consequence of the dominant electron-withdrawing inductive (-I) effect of the meta-positioned methoxy group, which enhances the electrophilicity of the carbonyl carbon.

Conversely, 4-isopropylbenzaldehyde is less reactive. Its para-isopropyl group imparts a weak electron-donating inductive (+I) effect, which slightly deactivates the carbonyl group towards nucleophilic attack.

For synthetic chemists, this means that reactions involving nucleophilic addition to 3-Isopropyl-5-methoxybenzaldehyde can be expected to proceed faster, potentially under milder conditions, and may give higher yields compared to identical reactions with 4-isopropylbenzaldehyde. This predictive understanding is crucial for optimizing reaction design and achieving desired synthetic outcomes.

References

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  • Save My Exams. Nucleophilic Addition | AQA A Level Chemistry Revision Notes 2015. Available from: [Link]

  • ACS Publications. Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Available from: [Link]

  • ResearchGate. Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Available from: [Link]

  • ElectronicsAndBooks. Sodium Borohydride Reduction of Conjugated Aldehydes and Ketones. Available from: [Link]

  • MDPI. Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • Wiley Online Library. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Available from: [Link]

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  • Royal Society of Chemistry. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Available from: [Link]

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A Comparative Guide to the Cytotoxicity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the comparative cytotoxicity of substituted benzaldehydes, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing data from multiple preclinical studies, this document facilitates an objective evaluation of these compounds as potential therapeutic agents. We will delve into the structure-activity relationships that govern their cytotoxic effects, detail the experimental methodologies used for their assessment, and explore the underlying molecular mechanisms of action.

Introduction: The Therapeutic Potential of Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Naturally occurring in plants such as cherries and figs, these compounds are not only utilized as flavoring agents in the food and cosmetic industries but also exhibit promising anticancer properties.[1][3][4] The aldehyde functional group's versatility allows for a wide range of chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents.[2]

The core of their anticancer potential lies in their ability to selectively induce cell death in tumor cells while exhibiting lower toxicity towards normal cells.[1][5] This tumor-specific cytotoxicity is a critical attribute for any potential chemotherapeutic agent. Research has indicated that the cytotoxic effects of substituted benzaldehydes are intricately linked to the nature, number, and position of substituents on the aromatic ring, highlighting the importance of understanding their structure-activity relationships (SAR).[2][6] This guide will explore these relationships, providing a framework for the rational design of more potent and selective benzaldehyde-based anticancer drugs.

Methodologies for Assessing Cytotoxicity

To evaluate and compare the cytotoxic effects of substituted benzaldehydes, several robust and validated in vitro assays are employed. These assays provide quantitative data on cell viability and the mechanisms of cell death.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity tests) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde derivatives for a specified duration (e.g., 48 or 72 hours).[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Following the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours under the same conditions.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% inhibitory concentration (IC50) value for each compound.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Substituted Benzaldehydes A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H Benzaldehyde_MoA cluster_0 Substituted Benzaldehyde cluster_1 Cellular Effects cluster_2 Apoptotic Cascade cluster_3 Cellular Outcome Benzaldehyde Substituted Benzaldehyde ROS ↑ Reactive Oxygen Species (ROS) Benzaldehyde->ROS Signal Inhibition of Pro-Survival Signaling Pathways (PI3K/AKT, NF-κB, etc.) Benzaldehyde->Signal Mito Mitochondrial Dysfunction Benzaldehyde->Mito ROS->Mito Caspase Caspase Activation Signal->Caspase Mito->Caspase DNA DNA Fragmentation Caspase->DNA Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis

Caption: Simplified diagram of potential signaling pathways involved in benzaldehyde-induced apoptosis.

Conclusion and Future Directions

Substituted benzaldehydes represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their cytotoxic efficacy is highly dependent on their chemical structure, offering a clear path for optimization through medicinal chemistry approaches. The ability of these compounds to selectively induce apoptosis in cancer cells through various mechanisms, including the induction of oxidative stress and the inhibition of key survival pathways, underscores their therapeutic potential.

Future research should focus on a more comprehensive evaluation of the in vivo efficacy and safety of the most potent benzaldehyde derivatives identified in preclinical studies. Further elucidation of their precise molecular targets and a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical applications. The development of structure-activity relationship models will continue to guide the rational design of next-generation benzaldehyde-based drugs with improved potency, selectivity, and overall therapeutic index.

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